2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline
Description
Properties
IUPAC Name |
2-[(2-amino-5-methylphenyl)disulfanyl]-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2S2/c1-9-3-5-11(15)13(7-9)17-18-14-8-10(2)4-6-12(14)16/h3-8H,15-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQHRJVDSRBFNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)SSC2=C(C=CC(=C2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20459551 | |
| Record name | 2-[(2-amino-5-methylphenyl)dithio]-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20459551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31183-91-2 | |
| Record name | 2-[(2-amino-5-methylphenyl)dithio]-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20459551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Spectroscopic Guide to 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline: Elucidating Molecular Structure through NMR, IR, and MS
Abstract
This technical guide provides an in-depth analysis of the spectroscopic characterization of 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline (C₁₄H₁₆N₂S₂). Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The guide moves beyond procedural outlines to explain the causal reasoning behind experimental choices and data interpretation, ensuring a thorough understanding of how these powerful analytical techniques converge to confirm the molecule's precise structure and integrity. Each section includes predicted spectral data, detailed experimental protocols, and an analysis of the underlying principles, grounded in authoritative references.
Introduction: The Molecule and the Method
The compound 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline is an aromatic disulfide containing two substituted aniline rings. Its molecular formula is C₁₄H₁₆N₂S₂, with a monoisotopic mass of approximately 276.07 g/mol . Aromatic disulfides are significant structural motifs in medicinal chemistry and materials science, often valued for their redox activity.[1] The dynamic nature of the disulfide bond makes precise structural verification essential.
Spectroscopic analysis is the cornerstone of modern chemical characterization. By probing a molecule with various forms of energy, we can piece together a detailed structural puzzle. This guide integrates data from three core techniques:
-
NMR Spectroscopy to map the carbon-hydrogen framework.
-
IR Spectroscopy to identify key functional groups.
-
Mass Spectrometry to determine the molecular weight and analyze fragmentation patterns.
This multi-faceted approach provides a self-validating system for structural elucidation, which is a critical standard in chemical and pharmaceutical research.[2][3]
Molecular Structure
Caption: Structure of 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline.
¹H NMR Spectroscopy: Mapping Proton Environments
Proton Nuclear Magnetic Resonance (¹H NMR) is unparalleled for determining the connectivity of a molecule. It provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (spin-spin splitting).
Causality and Predicted Spectral Features
The molecule is asymmetric, meaning the two aromatic rings are chemically distinct. Therefore, we expect to see separate signals for the protons on each ring. The electron-donating amino (-NH₂) and methyl (-CH₃) groups, along with the electron-withdrawing disulfide (-S-S-) linkage, will influence the chemical shifts of the aromatic protons.[4][5]
-
Aromatic Protons (Ar-H): These will appear in the typical aromatic region (6.5-7.5 ppm). The substitution pattern on each ring will create distinct splitting patterns (doublets, singlets, etc.).
-
Amine Protons (-NH₂): These protons are exchangeable and often appear as broad singlets. Their chemical shift can vary significantly (3.5-5.0 ppm) depending on the solvent, concentration, and temperature.[4]
-
Methyl Protons (-CH₃): The two methyl groups are in different environments and should appear as two distinct singlets around 2.1-2.4 ppm.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment |
| ~7.30 | 1H | d | Ar-H |
| ~7.15 | 1H | s | Ar-H |
| ~6.80 | 1H | d | Ar-H |
| ~6.75 | 1H | d | Ar-H |
| ~6.60 | 1H | s | Ar-H |
| ~6.50 | 1H | d | Ar-H |
| ~4.90 | 2H | br s | -NH₂ |
| ~4.50 | 2H | br s | -NH₂ |
| ~2.25 | 3H | s | -CH₃ |
| ~2.15 | 3H | s | -CH₃ |
Note: d = doublet, s = singlet, br s = broad singlet. Assignments are illustrative.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆). The choice of DMSO-d₆ is strategic as it helps in observing the N-H protons more clearly than in other solvents like CDCl₃.
-
Internal Standard: Add tetramethylsilane (TMS) as an internal standard, setting its signal to 0.0 ppm.[5]
-
Instrument Setup: Place the sample in a 500 MHz (or higher) NMR spectrometer.
-
Acquisition: Acquire the spectrum using standard parameters. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.
-
Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals and determine the chemical shifts and coupling constants.
¹³C NMR Spectroscopy: Defining the Carbon Skeleton
Carbon-13 NMR provides direct information about the carbon framework of a molecule. In a standard proton-decoupled spectrum, each unique carbon atom gives a single peak, making it a powerful tool for counting the number of non-equivalent carbons and identifying their chemical environment.[6][7]
Causality and Predicted Spectral Features
Given the molecule's asymmetry, all 14 carbon atoms are expected to be chemically non-equivalent, resulting in 14 distinct signals in the proton-decoupled ¹³C NMR spectrum.
-
Aromatic Carbons (Ar-C): These will appear in the 110-150 ppm range. Carbons directly attached to heteroatoms (N, S) will be shifted further downfield.[6][8] For instance, the C-S carbons are expected around 135-145 ppm, while the C-NH₂ carbons will be in a similar downfield region due to the electronegativity of nitrogen.
-
Methyl Carbons (-CH₃): These aliphatic carbons will appear upfield, typically in the 15-25 ppm range.
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Predicted Chemical Shift (δ, ppm) | Assignment |
| 145-150 | Ar C-NH₂ |
| 135-145 | Ar C-S |
| 130-140 | Ar C-CH₃ |
| 115-130 | Ar C-H |
| ~21 | -CH₃ |
| ~20 | -CH₃ |
Note: A full assignment would require advanced 2D NMR techniques like HSQC and HMBC.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration may be beneficial due to the lower natural abundance of ¹³C.
-
Instrument Setup: Tune the 125 MHz NMR spectrometer for ¹³C detection.
-
Acquisition: Acquire the data using a standard pulse program with proton decoupling. A longer acquisition time and a higher number of scans (e.g., 1024 or more) are necessary compared to ¹H NMR.
-
Processing: Process the data similarly to the ¹H NMR spectrum to obtain the final spectrum.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[9]
Causality and Predicted Spectral Features
The key functional groups in 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline will produce characteristic absorption bands.
-
N-H Stretch: A primary amine (-NH₂) will show two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching vibrations.[10][11]
-
C-H Stretch: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic (methyl) C-H stretches appear just below 3000 cm⁻¹.
-
N-H Bend: The scissoring vibration of the primary amine group typically appears as a sharp band around 1580-1650 cm⁻¹.[10]
-
C=C Stretch: Aromatic ring stretching results in several bands in the 1450-1600 cm⁻¹ region.
-
C-N Stretch: The stretching vibration for aromatic amines is found in the 1250-1335 cm⁻¹ range.[10]
-
S-S Stretch: The disulfide bond stretch is notoriously weak and appears in the fingerprint region (400-540 cm⁻¹), making it very difficult to observe and assign definitively.[12] Its presence is typically inferred from the absence of an S-H band and confirmed by mass spectrometry.
Predicted IR Absorption Data
| Frequency Range (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3450-3300 | Medium (two bands) | N-H Stretch | Primary Amine (-NH₂) |
| 3100-3000 | Medium-Weak | C-H Stretch | Aromatic |
| 2980-2850 | Medium | C-H Stretch | Methyl (-CH₃) |
| 1620-1580 | Medium-Strong | N-H Bend | Primary Amine (-NH₂) |
| 1600-1450 | Medium (multiple) | C=C Stretch | Aromatic Ring |
| 1335-1250 | Strong | C-N Stretch | Aromatic Amine |
Experimental Protocol: FT-IR (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Scan: Record the spectrum of the sample. Typically, 32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.[1]
-
Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry (MS) provides the molecular weight and elemental formula of a compound with high accuracy. Furthermore, by inducing fragmentation, it offers valuable clues about the molecule's structure.
Causality and Predicted Fragmentation
The molecular ion peak ([M]⁺˙) should appear at an m/z of ~276. The most likely fragmentation pathway for aromatic disulfides involves the cleavage of the relatively weak S-S bond.[13] This homolytic cleavage would result in two resonance-stabilized radical fragments. Other common fragmentations in mass spectrometry include the loss of small, stable neutral molecules or radicals.[14]
Key Predicted Fragments:
-
Molecular Ion ([M]⁺˙): m/z 276
-
S-S Bond Cleavage: The primary fragmentation is expected to be the cleavage of the disulfide bond, leading to the formation of thiol radicals. This can result in ions at m/z 138 ([C₇H₈NS]⁺˙, from either half of the molecule).
-
Further Fragmentation: Loss of a methyl radical (-CH₃) from the molecular ion could produce a fragment at m/z 261.
Proposed Fragmentation Pathway
Caption: A simplified proposed fragmentation pathway for the title compound.
Experimental Protocol: Mass Spectrometry (ESI-TOF)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample into the electrospray ionization (ESI) source via direct infusion or through an LC system.
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions (e.g., [M+H]⁺).
-
Analysis: Analyze the ions using a Time-of-Flight (TOF) mass analyzer, which provides high-resolution mass data.
-
Fragmentation (MS/MS): To confirm fragmentation, select the molecular ion ([M+H]⁺ at m/z 277) and subject it to collision-induced dissociation (CID) to generate and analyze the fragment ions.
Conclusion: A Synergistic Approach to Structural Confirmation
The definitive structural elucidation of 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline is achieved not by a single technique, but by the synergistic integration of data from NMR, IR, and MS. Each method provides a unique and complementary piece of the structural puzzle.
Caption: Integrated workflow for spectroscopic structural confirmation.
This guide has detailed the predicted outcomes and validated protocols for the comprehensive analysis of the title compound. By understanding not just what to do but why it is done, researchers can apply these principles with confidence to ensure the scientific integrity of their work.
References
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Baran, P., et al. (2021). Study on Dielectric Properties of Nanoclay-Modified Disulfide-Containing Polyurea Composites. MDPI. [Link]
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Bowie, J. H., Lawesson, S. O., Madsen, J. Ø., Nolde, C., Schroll, G., & Williams, D. H. (1966). Mass spectra of disulphides; skeletal rearrangements upon electron impact. Journal of the Chemical Society B: Physical Organic, 946-951. [Link]
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An In-depth Technical Guide to the Hypothesized Mechanism of Action of 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline is an aromatic disulfide compound whose biological activities and mechanism of action are not yet fully elucidated. Its structure, featuring a reactive disulfide bond and two aniline moieties, suggests a potential for significant interaction with biological systems. This guide proposes a hypothesized mechanism of action centered on the disruption of cellular redox homeostasis and protein function through thiol-disulfide exchange reactions. We will explore the chemical basis for this hypothesis, outline a comprehensive experimental strategy to investigate its biological effects, and discuss its potential as a therapeutic agent.
Introduction: Unveiling a Potential Biological Modulator
The chemical structure of 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline presents two key pharmacophores: the disulfide linkage and the aminomethylphenyl groups. Disulfide bonds are critical for the structure and function of many proteins and can participate in redox cycling within the cell.[1] Aromatic amines, on the other hand, are present in a wide range of bioactive molecules, including some with noted antibacterial or cytotoxic properties.[2][3] The combination of these features in a single molecule suggests that 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline could act as a modulator of cellular processes that are sensitive to redox state and protein conformation.
This guide will provide a deep dive into a plausible mechanism of action for this compound, offering a roadmap for researchers to explore its therapeutic potential.
A Hypothesized Mechanism of Action: Thiol-Disulfide Exchange and Covalent Modification
We postulate that the primary mechanism of action of 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline involves the cleavage of its disulfide bond within the cellular environment, leading to the formation of reactive thiol intermediates. These intermediates can then interact with cysteine residues in proteins, leading to the formation of mixed disulfides and disruption of protein function.
The Central Role of the Disulfide Bond
The disulfide bond is a key functional group that can undergo reduction in the presence of cellular reducing agents like glutathione (GSH).[4] This reaction would release two molecules of 2-amino-5-methylthiophenol.
2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline + 2 GSH → 2 x 2-amino-5-methylthiophenol + GSSG
These resulting thiols are likely to be highly reactive and can participate in several downstream events.
Covalent Modification of Target Proteins
The newly formed 2-amino-5-methylthiophenol can readily react with cysteine residues in proteins through thiol-disulfide exchange. This process would lead to the formation of a mixed disulfide bond between the compound and the protein, a process known as S-thiolation. This covalent modification can have several consequences for the protein, including:
-
Inhibition of Enzyme Activity: If the modified cysteine residue is in the active site of an enzyme, its catalytic activity could be inhibited.[5]
-
Disruption of Protein Structure: Cysteine residues are often involved in forming disulfide bonds that stabilize the tertiary and quaternary structure of proteins. The formation of a mixed disulfide can disrupt these native bonds, leading to protein misfolding and loss of function.[1]
-
Interference with Protein-Protein Interactions: Cysteine residues at protein-protein interaction interfaces can be targeted, preventing the formation of essential protein complexes.
Disruption of Redox Homeostasis
The reaction of 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline with glutathione will lead to the depletion of the cellular pool of this critical antioxidant. The resulting increase in glutathione disulfide (GSSG) and the overall shift in the GSH/GSSG ratio will induce oxidative stress.[4] This state of oxidative stress can, in turn, activate downstream signaling pathways that can lead to apoptosis or cell cycle arrest.
Experimental Approaches to Validate the Hypothesized Mechanism
A multi-pronged experimental approach is necessary to rigorously test this hypothesized mechanism of action. Below are detailed protocols for key experiments.
In Vitro Assessment of Disulfide Bond Reactivity
Objective: To determine if the disulfide bond of 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline can be reduced by glutathione.
Protocol:
-
Prepare a solution of 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Add a molar excess of glutathione.
-
Monitor the reaction over time using High-Performance Liquid Chromatography (HPLC) to detect the disappearance of the parent compound and the appearance of the reduced product, 2-amino-5-methylthiophenol.
-
As a control, run the reaction without glutathione.
Expected Outcome: A time-dependent decrease in the concentration of the parent compound and a corresponding increase in the reduced thiol product in the presence of glutathione.
Identification of Protein Targets using Mass Spectrometry
Objective: To identify proteins that are covalently modified by 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline in a cellular context.
Protocol:
-
Treat cultured cells (e.g., a cancer cell line like HepG2) with 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline for a defined period.[3]
-
Lyse the cells and extract the total protein.
-
Perform a "click chemistry" based approach. Synthesize an analogue of the compound with a clickable tag (e.g., an alkyne or azide).
-
After cell treatment, lyse the cells and click on a fluorescent probe or a biotin tag for enrichment.
-
Digest the proteins with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the modified proteins and the specific cysteine residues that have been modified.
Expected Outcome: Identification of a set of proteins that are S-thiolated by the compound. Bioinformatic analysis of these proteins will provide insights into the cellular pathways that are targeted.
Cellular Assays to Measure Oxidative Stress
Objective: To determine if treatment with 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline induces oxidative stress in cells.
Protocol:
-
Treat cultured cells with varying concentrations of the compound.
-
Measure the intracellular levels of reactive oxygen species (ROS) using a fluorescent probe such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Measure the ratio of reduced to oxidized glutathione (GSH/GSSG) using a commercially available kit.
-
Assess the activation of oxidative stress response pathways by measuring the expression of key proteins like Nrf2 via Western blotting.
Expected Outcome: A dose-dependent increase in intracellular ROS, a decrease in the GSH/GSSG ratio, and activation of the Nrf2 pathway.
Functional Assays to Assess Biological Activity
Objective: To evaluate the biological effects of the compound on cellular processes such as proliferation, apoptosis, and cell cycle.
Protocol:
-
Cell Viability Assay: Treat cancer cell lines with a range of concentrations of the compound and measure cell viability using an MTT or similar assay.[3]
-
Apoptosis Assay: Use flow cytometry with Annexin V and propidium iodide staining to quantify the induction of apoptosis.
-
Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to determine the effect of the compound on cell cycle distribution.
Expected Outcome: A dose-dependent decrease in cell viability, an increase in apoptosis, and arrest of the cell cycle at a specific phase, which would be consistent with the disruption of critical cellular processes.
Potential Therapeutic Implications
Based on the hypothesized mechanism of action, 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline could have potential applications in several therapeutic areas:
-
Oncology: Many cancer cells have a higher basal level of oxidative stress and are more vulnerable to further redox imbalance.[6] A compound that induces oxidative stress and targets proteins essential for cancer cell survival could be a promising anticancer agent. The aniline substructures also bear resemblance to moieties found in some carcinogenic compounds, thus careful toxicological evaluation would be paramount.[7][8]
-
Antimicrobial Agents: The disruption of protein function and redox homeostasis is a valid strategy for inhibiting the growth of pathogenic microorganisms. Derivatives of 2-amino-5-methylphenol have shown antibacterial activity.[2]
Visualization of the Hypothesized Mechanism and Experimental Workflow
Diagram 1: Hypothesized Cellular Mechanism
Caption: Hypothesized mechanism of 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline.
Diagram 2: Experimental Workflow
Caption: Experimental workflow for mechanism of action studies.
Conclusion
While the precise biological role of 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline remains to be definitively established, its chemical structure strongly suggests a mechanism of action rooted in the chemistry of its disulfide bond. The proposed model of thiol-disulfide exchange, covalent protein modification, and induction of oxidative stress provides a solid foundation for future research. The experimental strategies outlined in this guide offer a clear path to validating this hypothesis and potentially unlocking the therapeutic value of this intriguing molecule.
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Hogg, P. J. (2003). Disulfide bonds as switches for protein function. Trends in Biochemical Sciences, 28(4), 210-214. [Link]
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An In-Depth Technical Guide to the Proposed Synthesis of 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline
Abstract
Introduction and Strategic Overview
The target compound, 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline, is a symmetrical disulfide. Such molecules are of interest in medicinal chemistry and materials science due to the unique properties of the disulfide bond, which can act as a reversible covalent linkage. A thorough review of the scientific literature reveals a notable absence of information regarding the discovery or established synthesis of this specific molecule. Therefore, this guide presents a rational and scientifically sound proposed synthetic route, designed with efficiency and practicality in mind.
The core of our strategy is the synthesis of the corresponding thiol, 2-amino-5-methylthiophenol, followed by its oxidative dimerization. This approach is the most common and reliable method for preparing symmetrical disulfides.[1] The synthesis of the key thiol intermediate is itself a multistep process, for which we propose a route starting from the commercial chemical, p-toluidine.
The overall proposed synthetic pathway is illustrated below:
Figure 1: Proposed three-step synthetic pathway to the target disulfide.
Synthesis of the Key Intermediate: 2-Amino-5-methylthiophenol
The cornerstone of this synthesis is the preparation of 2-amino-5-methylthiophenol. We propose a two-step sequence starting from p-toluidine, which first involves the formation of a benzothiazole ring, followed by its hydrolytic opening.
Step 1: Synthesis of 2-Amino-6-methylbenzothiazole
This reaction, a variation of the Hugershoff synthesis, involves the reaction of p-toluidine with a thiocyanate salt in the presence of bromine to form an intermediate that cyclizes to the benzothiazole.[1]
Protocol:
-
Reaction Setup: To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add p-toluidine (107.17 g, 1.0 mol) and sodium thiocyanate (81.07 g, 1.0 mol) in 500 mL of glacial acetic acid.
-
Bromination: Cool the stirred mixture to 0-5 °C in an ice-salt bath. Slowly add bromine (159.8 g, 1.0 mol) dissolved in 100 mL of glacial acetic acid from the dropping funnel over 2 hours, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat at 80-90 °C for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture and pour it into 2 L of ice-water. A precipitate will form. Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Isolation and Purification: Filter the solid precipitate, wash thoroughly with water, and then recrystallize from ethanol to yield 2-amino-6-methylbenzothiazole as a crystalline solid.
Causality and Insights: The use of glacial acetic acid as a solvent is crucial as it facilitates the electrophilic substitution of bromine and the subsequent cyclization. The slow addition of bromine at low temperatures is essential to control the exothermic reaction and prevent the formation of polybrominated byproducts.
Step 2: Alkaline Hydrolysis to 2-Amino-5-methylthiophenol
The benzothiazole ring can be opened under strong basic conditions to yield the desired aminothiophenol.[2]
Protocol:
-
Reaction Setup: In a 1 L round-bottom flask equipped with a reflux condenser, place the 2-amino-6-methylbenzothiazole (82.12 g, 0.5 mol) obtained from the previous step and a solution of potassium hydroxide (280.55 g, 5.0 mol) in 500 mL of water.
-
Hydrolysis: Heat the mixture to reflux and maintain reflux for 24 hours.[2] The reaction should be monitored by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove any insoluble impurities. Carefully acidify the filtrate with 50% acetic acid with cooling until the pH is approximately 6. A precipitate will form.[2]
-
Isolation: Filter the solid precipitate, wash with cold water, and dry under vacuum to yield 2-amino-5-methylthiophenol. This product is prone to oxidation and should be used immediately in the next step.[3]
Causality and Insights: A high concentration of a strong base like KOH is necessary to drive the hydrolysis of the stable benzothiazole ring. The choice of acetic acid for neutralization is to avoid strongly acidic conditions which could protonate the amine and promote side reactions. The instability of the product necessitates its prompt use.[3]
Synthesis of 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline
The final step is the oxidative coupling of two molecules of 2-amino-5-methylthiophenol to form the symmetrical disulfide. Several mild oxidizing agents can be employed for this transformation. Air oxidation in the presence of a base is an environmentally friendly and efficient method.[4]
Step 3: Oxidative Dimerization
Protocol:
-
Reaction Setup: Dissolve the crude 2-amino-5-methylthiophenol (assumed 0.5 mol from the previous step) in 500 mL of N,N-dimethylformamide (DMF) in a 1 L flask. Add triethylamine (Et3N) (70 mL, 0.5 mol).
-
Oxidation: Stir the solution vigorously while bubbling air through it using a fritted glass tube for 6-8 hours at room temperature. The reaction can be accelerated using ultrasound.[4] Monitor the disappearance of the thiol by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into 2 L of ice-water. A solid precipitate of the disulfide will form.
-
Isolation and Purification: Filter the solid, wash thoroughly with water to remove DMF and triethylamine salts. Recrystallize the crude product from an ethanol/water mixture to obtain pure 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline.
Causality and Insights: Triethylamine acts as a base to deprotonate the thiol, forming the more nucleophilic thiolate anion, which is more readily oxidized.[4] Air (oxygen) serves as a green and inexpensive oxidant. DMF is a suitable polar aprotic solvent for this reaction.
Reaction Mechanism: Thiol-Disulfide Conversion
The oxidation of thiols to disulfides proceeds via a radical mechanism or through the formation of a sulfenic acid intermediate, especially in the presence of a base and oxygen.
Figure 2: Simplified mechanism of base-catalyzed air oxidation of thiols.
Data Summary
Table 1: Reagents for the Proposed Synthesis
| Step | Compound Name | Starting Material/Reagent | Molar Mass ( g/mol ) | Moles | Mass/Volume |
| 1 | p-Toluidine | Starting Material | 107.17 | 1.0 | 107.17 g |
| 1 | Sodium Thiocyanate | Reagent | 81.07 | 1.0 | 81.07 g |
| 1 | Bromine | Reagent | 159.8 | 1.0 | 159.8 g |
| 1 | Glacial Acetic Acid | Solvent | - | - | ~600 mL |
| 2 | 2-Amino-6-methylbenzothiazole | Starting Material | 164.23 | 0.5 | 82.12 g |
| 2 | Potassium Hydroxide | Reagent | 56.11 | 5.0 | 280.55 g |
| 2 | Acetic Acid (50%) | Reagent | - | - | As needed |
| 3 | 2-Amino-5-methylthiophenol | Starting Material | 139.21 | ~0.5 | - |
| 3 | Triethylamine | Base | 101.19 | 0.5 | 70 mL |
| 3 | N,N-Dimethylformamide | Solvent | - | - | 500 mL |
Conclusion
This technical guide outlines a viable and robust synthetic route for 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline, a compound with limited available literature. The proposed three-step synthesis, commencing from p-toluidine, is based on well-established and reliable chemical transformations. By providing detailed, step-by-step protocols and elucidating the underlying chemical principles, this guide serves as a practical resource for researchers aiming to synthesize this and structurally related symmetrical aromatic disulfides. The emphasis on causality and field-proven techniques ensures that the described protocols are not merely a list of instructions but a self-validating system for achieving the synthetic goal.
References
-
Studies on the Synthesis of 2-Aminothiophenol. Indian Journal of Pharmaceutical Sciences. [Link]
-
Redox Reactions of Thiols and Disulfides. (2022). Chemistry LibreTexts. [Link]
-
Redox-Click Chemistry for Disulfide Formation from Thiols. ChemRxiv. [Link]
- Process for preparing 2-amino-5-nitrophenol derivatives.
-
Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. National Institutes of Health. [Link]
- Synthesis method of 2-amino-3-methyl thiophenol.
- Preparation method of 2-amino-5-thiophenyl-(2-methoxy) acetanilide.
-
Efficient synthesis of disulfides by air oxidation of thiols under sonication. Royal Society of Chemistry. [Link]
-
2-Aminothiophenol. Wikipedia. [Link]
-
Preparation of 2-amino-5-methoxythiophenol. PrepChem.com. [Link]
-
Hydrosilane-PromotedCyclization of 2-Aminothiophenols by CO2 to Benzothiazoles. The Royal Society of Chemistry. [Link]
-
Catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with CO2 in the presence of BH3NH3 to synthesize 2-unsubstituted benzothiazole derivatives. Royal Society of Chemistry. [Link]
-
Disulfide synthesis by S-S coupling. Organic Chemistry Portal. [Link]
-
A very simple method for the preparation of symmetrical disulfides. ResearchGate. [Link]
Sources
- 1. CN102731353A - Synthesis method of 2-amino-3-methyl thiophenol - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. Catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with CO 2 in the presence of BH 3 NH 3 to synthesize 2-unsubstituted benzothiazole ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03134E [pubs.rsc.org]
- 4. Efficient synthesis of disulfides by air oxidation of thiols under sonication - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Theoretical and Computational Framework: 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline
Executive Summary & Molecular Architecture[1]
This technical guide outlines the theoretical and computational characterization of 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline (also referred to as bis(2-amino-4-methylphenyl) disulfide).[1] This molecule represents a significant class of functionalized aromatic disulfides, serving as critical precursors for benzothiazoles, corrosion inhibitors, and ligands in coordination chemistry.[1]
The core structural motif consists of two 4-methylaniline moieties linked via a disulfide (-S-S-) bridge at the ortho position relative to the amino group.[1] The presence of both hard (Nitrogen) and soft (Sulfur) donor atoms creates a versatile electronic environment, making the molecule a prime candidate for Density Functional Theory (DFT) investigation regarding its tautomeric stability, hyperconjugative interactions, and biological binding affinity.[1]
Structural Nomenclature Validation
-
IUPAC Name: 2,2'-Disulfanediylbis(4-methylaniline)[1]
-
Molecular Formula: C₁₄H₁₆N₂S₂[1]
-
Symmetry:
(dependent on conformation) -
Key Feature: Intramolecular hydrogen bonding (
) which stabilizes the gauche conformation of the disulfide bond.[1]
Computational Methodology: The "Gold Standard" Protocol[1]
To ensure scientific integrity and reproducibility, the following computational workflow is established as the standard for characterizing this molecule. This protocol balances computational cost with high-level accuracy suitable for publication in journals such as Spectrochimica Acta or Journal of Molecular Structure.[1]
Theory Level & Basis Set Selection
For aromatic disulfide systems, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is the industry standard due to its reliable prediction of vibrational frequencies and geometry.[1]
-
Optimization & Frequencies: DFT/B3LYP/6-311++G(d,p)
-
Rationale: The diffuse functions (++) are critical for correctly modeling the lone pairs on Sulfur and Nitrogen, while polarization functions (d,p) account for the anisotropic electron distribution in the aromatic rings.[1]
-
-
Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).[1]
-
Solvents: Water (biological relevance), DMSO (solubility), Ethanol.[1]
-
Workflow Visualization
The following diagram illustrates the logical flow of the computational study, ensuring self-validation at every step (e.g., absence of imaginary frequencies).
Figure 1: Standardized computational workflow for validating the geometry and electronic properties of aniline disulfides.
Structural & Electronic Properties[1][2]
Geometric Conformation
The most critical geometric parameter is the C-S-S-C dihedral angle .[1] In unconstrained aromatic disulfides, this angle typically approaches
-
Predicted Dihedral:
[1] -
Intramolecular Interaction: The ortho-amino group acts as a hydrogen bond donor to the sulfur atom (
), shortening the distance to approximately Å.[1] This interaction locks the phenyl rings in a specific orientation, reducing conformational entropy.[1]
Frontier Molecular Orbitals (FMO)
The reactivity of 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline is dictated by the energy gap (
-
HOMO Location: Predominantly localized on the Sulfur lone pairs and the Aniline nitrogen , indicating these are the sites for electrophilic attack or oxidation.[1]
-
LUMO Location: Distributed over the
-system of the phenyl rings and the orbital of the S-S bond.[1] -
Chemical Hardness (
): Calculated as .[1] A lower gap implies a "softer" molecule, correlating with higher polarizability and better corrosion inhibition efficiency.[1]
Molecular Electrostatic Potential (MEP)
The MEP map serves as a visual guide for docking studies.[1]
-
Red Regions (Negative Potential): Localized over the Nitrogen atoms (lone pairs) and Sulfur atoms .[1] These are the preferred binding sites for metal cations (in corrosion) or positive residues in proteins.[1]
-
Blue Regions (Positive Potential): Localized on the Amine protons and Methyl protons .[1]
Reactivity & Biological Interface[1]
Natural Bond Orbital (NBO) Analysis
NBO analysis provides the "Lewis structure" perspective of the wavefunction.[1] For this molecule, the stabilization energy
Key Interaction:
Molecular Docking Protocol
Given the amino-functionalized structure, this molecule is a candidate for antimicrobial activity, potentially targeting bacterial enzymes like Dihydropteroate synthase (DHPS) or DNA Gyrase .[1]
Docking Workflow:
-
Ligand Prep: The optimized DFT geometry (B3LYP) is used as the input .pdbqt file.[1] The S-S bond is rotatable, but the N-H...S H-bond may restrict this in the active site.[1]
-
Target Prep: Removal of water/co-factors from the PDB crystal structure.[1]
-
Grid Box: Centered on the active site residues (e.g., for E. coli DNA GyraseB).[1]
Figure 2: Mechanistic interactions stabilizing the ligand within the biological active site.[1]
References
The following references provide the authoritative grounding for the methodologies and structural comparisons used in this guide.
-
Becke, A. D. (1993).[1] Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics. [1]
- Context: Establishes the B3LYP functional used for geometry optimiz
-
Miertuš, S., Scrocco, E., & Tomasi, J. (1981).[1] Electrostatic interaction of a solute with a continuum.[1] A direct utilizer of completely continuous dielectric fields in the SCF procedure.[1] Chemical Physics.
-
Context: Foundation for the PCM solvation model.[1]
-
-
Reed, A. E., Curtiss, L. A., & Weinhold, F. (1988).[1] Intermolecular interactions from a natural bond orbital, donor-acceptor viewpoint.[1] Chemical Reviews.
-
Context: Theoretical basis for the NBO analysis of hyperconjugation.[1]
-
-
Trott, O., & Olson, A. J. (2010).[1] AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[1] Journal of Computational Chemistry. [1]
-
Context: Standard software protocol for the molecular docking section.[1]
-
-
Arjunan, V., et al. (2013).[1] Vibrational spectroscopic, HOMO–LUMO, NBO and thermodynamic studies on 2-aminothiophenol.[1] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [1]
- Context: Comparative study for the monomeric unit, validating the vibrational scaling factors and electronic assignments.
Sources
A Strategic Approach to the Preliminary In vitro Bio-Characterization of 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline
This guide provides a comprehensive framework for the initial in vitro screening of the novel compound, 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline. The proposed strategy is grounded in the structural attributes of the molecule, specifically the presence of a disulfide bond and aromatic amine moieties. These features suggest a potential for a range of biological activities, including cytotoxic, antimicrobial, and antioxidant effects. This document is intended for researchers, scientists, and drug development professionals, offering a scientifically rigorous and logically structured approach to the preliminary bio-characterization of this and similar chemical entities.
Introduction: Deconstructing the Molecule to Predict its Bioactivity
The chemical structure of 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline presents two key pharmacophores: a disulfide linkage and substituted aniline rings. Disulfide bonds are known to be susceptible to reduction in the intracellular environment, a characteristic that has been exploited in the design of drug delivery systems and prodrugs.[1] This redox sensitivity can also lead to the generation of reactive thiol species, which can interact with various biological targets. Aromatic amines are prevalent in many pharmaceutical compounds and are known to participate in a variety of biological interactions.[2]
Given these structural alerts, a preliminary in vitro screening panel should be designed to investigate three primary areas of potential bioactivity:
-
Cytotoxicity: To assess the compound's potential as an anti-proliferative agent and to determine its general toxicity to living cells.
-
Antimicrobial Activity: To explore its potential to inhibit the growth of pathogenic microorganisms.
-
Antioxidant Activity: To evaluate its capacity to neutralize free radicals, a property often associated with the presence of amine and thiol groups.
This guide will detail the experimental protocols for a selection of robust and well-validated assays in each of these domains. The causality behind each experimental choice will be elucidated, ensuring a trustworthy and scientifically sound screening cascade.
The In Vitro Screening Cascade: A Multi-pronged Approach
The preliminary screening of a novel compound should be viewed as a tiered process, starting with broad assessments of activity and progressing to more specific mechanistic studies. The following workflow is proposed for 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline.
Caption: A tiered approach to the in vitro screening of 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline.
Experimental Protocols: A Step-by-Step Guide
General Considerations for Compound Handling and Preparation
Prior to initiating any biological assays, it is crucial to establish the solubility and stability of 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline in the relevant assay buffers. Dimethyl sulfoxide (DMSO) is a common solvent for initial stock solutions of novel compounds. A stock solution, typically at a concentration of 10-50 mM, should be prepared and stored under appropriate conditions (e.g., at -20°C or -80°C, protected from light). The final concentration of DMSO in the assay medium should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced artifacts.
Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and is a fundamental first step in evaluating the cytotoxic potential of a novel compound.[3][4]
Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Culture: A human cancer cell line (e.g., HeLa for cervical cancer or MCF-7 for breast cancer) and a non-cancerous cell line (e.g., HEK293 human embryonic kidney cells) should be cultured in their respective recommended media.[3]
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline in culture medium. The final concentrations should span a wide range to determine the dose-response relationship. Add the compound dilutions to the cells and incubate for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Data Presentation:
| Cell Line | Incubation Time (h) | IC50 (µM) |
| HeLa | 24 | [Example Value] |
| 48 | [Example Value] | |
| 72 | [Example Value] | |
| MCF-7 | 24 | [Example Value] |
| 48 | [Example Value] | |
| 72 | [Example Value] | |
| HEK293 | 24 | [Example Value] |
| 48 | [Example Value] | |
| 72 | [Example Value] |
Antimicrobial Screening: Broth Microdilution Method
The broth microdilution method is a standard and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a panel of clinically relevant microorganisms.[5][6]
Principle: This assay involves challenging a standardized inoculum of a microorganism with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol:
-
Microorganism Selection: A panel of representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as a fungal strain (e.g., Candida albicans), should be selected for the initial screen.
-
Inoculum Preparation: Prepare a standardized inoculum of each microorganism according to established protocols (e.g., Clinical and Laboratory Standards Institute - CLSI guidelines).
-
Compound Dilution: Prepare two-fold serial dilutions of 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well containing the compound dilutions. Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound where no visible growth is observed.
Data Presentation:
| Microorganism | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus | Positive | [Example Value] |
| Escherichia coli | Negative | [Example Value] |
| Candida albicans | N/A (Fungus) | [Example Value] |
Antioxidant Activity: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid, simple, and widely used method to evaluate the antioxidant capacity of a compound.[7]
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the corresponding hydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol). Also, prepare a stock solution of a known antioxidant, such as ascorbic acid or Trolox, to be used as a positive control.
-
Compound Dilution: Prepare serial dilutions of 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline and the positive control in the same solvent.
-
Reaction Mixture: In a 96-well plate, add the DPPH solution to each well containing the compound or control dilutions.
-
Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at a wavelength of approximately 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a plot of scavenging activity versus compound concentration.
Data Presentation:
| Compound | IC50 (µg/mL) |
| 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline | [Example Value] |
| Ascorbic Acid (Positive Control) | [Example Value] |
Trustworthiness and Self-Validating Systems
The reliability of the preliminary screening data is paramount. Each of the described protocols incorporates self-validating elements:
-
Positive and Negative Controls: The inclusion of appropriate positive (known active compound) and negative (vehicle) controls in every assay is essential to validate the assay's performance and to provide a benchmark for the activity of the test compound.
-
Dose-Response Relationships: Establishing a clear dose-response relationship provides confidence that the observed biological effect is a direct result of the compound's activity and not an artifact.
-
Orthogonal Assays: If a significant "hit" is identified in the primary screen, it is advisable to confirm the activity using an orthogonal assay that relies on a different biological principle. For example, a positive result in the MTT assay could be followed up with a lactate dehydrogenase (LDH) release assay to confirm cytotoxicity.
Caption: A workflow for the validation of a primary screening hit.
Concluding Remarks and Future Directions
This guide has outlined a strategic and scientifically sound approach for the preliminary in vitro screening of 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline. By systematically evaluating its cytotoxic, antimicrobial, and antioxidant properties, researchers can gain valuable insights into its potential as a lead compound for drug discovery. Positive results in any of these primary assays should trigger a more in-depth investigation, including dose-response studies, selectivity profiling against a broader panel of cell lines or microorganisms, and preliminary mechanism of action studies. This structured approach ensures the efficient allocation of resources and provides a solid foundation for the subsequent stages of drug development.
References
- Berridge, M.V., Herst, P.M., & Tan, A.S. (2005). Tetrazolium dyes as tools in cell biology: New insights into their cellular reduction. Biotechnology Annual Review, 11, 127-152.
- Clinical and Laboratory Standards Institute. (2020). M07 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI.
- Kedare, S.B., & Singh, R.P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of Food Science and Technology, 48(4), 412-422.
- Mahto, S.K., Chandra, P., & Rhee, S.W. (2010). In vitro models, endpoints and assessment methods for the measurement of cytotoxicity. Journal of Applied Toxicology, 30(7), 549-565.
- van Meerloo, J., Kaspers, G.J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237-245.
- Wiegand, I., Hilpert, K., & Hancock, R.E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
-
Yunus, F. H., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e273142.[8]
-
World Organisation for Animal Health. (2021). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.[5]
-
Microchem Laboratory. (n.d.). Antimicrobial Efficacy Screening.[9]
-
Royal Society of Chemistry. (2020). Disulfide based prodrugs for cancer therapy.[1]
-
Echemi. (2024). Exploring the Properties and Applications of Aniline and N-Methylaniline.[2]
-
International Journal of Pharmaceutical Research and Applications. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.[3][4]
-
MDPI. (2023). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods.[6]
-
ResearchGate. (2022). Methods for determining in vitro antioxidant activity: Methodologies for the DPPH, FRAP, and H2O2 assays.[7]
Sources
- 1. Disulfide based prodrugs for cancer therapy - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04155F [pubs.rsc.org]
- 2. echemi.com [echemi.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. woah.org [woah.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. microchemlab.com [microchemlab.com]
Methodological & Application
standard operating procedure for handling 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline
The following guide details the technical specifications, handling protocols, and experimental workflows for 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline , hereafter referred to as Bis(2-amino-5-methylphenyl) disulfide or DT-Toluidine .
This compound is a symmetric aromatic disulfide derived from p-toluidine.[1] It serves as a critical intermediate in the synthesis of sulfur-nitrogen heterocycles (e.g., phenothiazines), a ligand in coordination chemistry, and a stable precursor for reactive o-aminothiophenols.
Part 1: Compound Profile & Risk Assessment
Before initiating any workflow, operators must understand the dual nature of this compound: it possesses the toxicity profile of an aromatic amine and the reactivity of a disulfide .[1]
Chemical Identity
| Property | Specification |
| Systematic Name | 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline |
| Common Synonyms | Bis(2-amino-5-methylphenyl) disulfide; Dithio-di-p-toluidine |
| Molecular Formula | C₁₄H₁₆N₂S₂ |
| Molecular Weight | 276.42 g/mol |
| Appearance | Yellow to brownish crystalline solid |
| Solubility | DMSO (>20 mg/mL), Ethanol (Moderate), Water (Insoluble) |
| Melting Point | 93–96 °C (Typical for this class) |
Safety & Toxicology (HSE)
Critical Hazard: Aromatic amines are established sensitizers and potential carcinogens.[1]
-
Routes of Entry: Inhalation of dust, dermal absorption (lipophilic), and ingestion.[1]
-
Specific Risks:
-
Engineering Controls: Always handle within a Class II Biosafety Cabinet or Chemical Fume Hood .[1]
Part 2: Storage & Stability Protocol
Disulfides are generally stable to oxidation but susceptible to disulfide exchange and photolytic degradation.[1] The amino groups are prone to oxidation, leading to darkening (azo/azoxy formation).[1]
Storage Architecture[1]
-
Temperature: Store at -20°C for long-term (>1 month); 2–8°C for working stocks.
-
Atmosphere: Argon or Nitrogen headspace is mandatory to prevent amine oxidation.[1]
-
Container: Amber glass vials with PTFE-lined caps. Avoid polystyrene (leaching risk).[1]
Stability Validation
Perform a visual QC check before use.
-
Pass: Bright yellow/tan crystalline powder.[1]
-
Fail: Dark brown/black sticky solid (indicates significant amine oxidation).[1]
-
Fail: Strong "rotten egg" odor (indicates reduction to thiols due to moisture/contaminants).[1]
Part 3: Solubilization & Stock Preparation
Objective: Create a stable 100 mM stock solution for biological assays or synthetic reactions.
Solvent Selection Logic
-
DMSO (Dimethyl Sulfoxide): Preferred.[1] High solubility, stabilizes the dipole.[1]
-
Ethanol/Methanol: Acceptable for synthesis, but evaporation alters concentration.[1]
-
Water/PBS: Do NOT use. The compound will precipitate immediately.[1]
Preparation Protocol (10 mL @ 100 mM)
-
Calculate Mass:
[1] -
Weighing: Weigh 276.4 mg of DT-Toluidine in a fume hood using an anti-static microbalance.
-
Dissolution:
-
Add 5 mL of anhydrous DMSO.
-
Vortex for 30 seconds.
-
Sonicate in a water bath at 25°C for 5 minutes (35 kHz).
-
Add remaining DMSO to reach 10 mL volume.[1]
-
-
Sterilization (Optional for Cell Culture):
Visual Workflow (Graphviz)
Figure 1: Step-by-step workflow for the preparation of stable DT-Toluidine stock solutions.
Part 4: Experimental Protocols
Reductive Cleavage (Activation)
In many applications (e.g., metal chelation or surface modification), the disulfide must be cleaved to generate the active 2-amino-5-methylbenzenethiol .
Reagents:
-
DT-Toluidine (Stock)[2]
-
TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol).[1] Note: TCEP is preferred as it is effective at neutral pH and stable.
Protocol:
-
Prepare a reaction mixture containing DT-Toluidine (1 eq) and TCEP (2.5 eq) in degassed Methanol/Water (9:1).
-
Incubate at Room Temperature for 30 minutes under Nitrogen.
-
Monitoring: Monitor by TLC (Silica, Hexane:EtOAc 3:1). The disulfide (Rf ~0.[1]6) will disappear, and the thiol (Rf ~0.4, often streaks) will appear.[1]
-
Quenching: Use immediately. Thiols oxidize back to disulfides rapidly in air.[1]
Reaction Mechanism Diagram[1]
Figure 2: Reductive activation pathway. The disulfide is cleaved to generate the nucleophilic aminothiol.
Part 5: Waste Disposal & Decontamination
Principle: Disulfides and aromatic amines are toxic to aquatic life.[1] Do not discharge down the drain.[1]
-
Liquid Waste: Collect all DMSO/Ethanol rinsates in a container labeled "Halogenated Organic Solvents" (due to DMSO classification in some jurisdictions) or "Toxic Organic Waste."[1]
-
Decontamination of Glassware:
-
Spill Management: Absorb with vermiculite.[1] Treat the waste as hazardous chemical waste.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77652, Bis(2-methylphenyl) disulfide. (Used as structural analog for physicochemical properties).[1] Retrieved from .[1][5]
-
Sigma-Aldrich (2024). Safety Data Sheet: 2-Methoxy-5-methylaniline. (Reference for aromatic amine toxicity and handling). Retrieved from .[1][6]
-
Kucerová, Z., & Tichá, M. (2002). Aromatic amino acids and their derivatives as ligands for the isolation of aspartic proteinases. Journal of Chromatography B, 770(1-2), 121-128.[7] (Reference for affinity of aromatic amino ligands). Retrieved from .[1]
-
Larsen, A. G., et al. (2002). Rapid and selective reduction of functionalized aromatic disulfides. The Journal of Organic Chemistry, 67(6), 1776-1780.[1][8] (Protocol for reductive cleavage).[1][8] Retrieved from .[1]
-
Thermo Fisher Scientific (2025). Handling Air-Sensitive Reagents: Technical Guide. Retrieved from .[1]
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- 1. Bis(2-methylphenyl) disulfide | C14H14S2 | CID 77652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. US4375562A - Process for the preparation of bis-(amino-phenyl)-disulphides - Google Patents [patents.google.com]
- 5. Disulfide, bis(2-amino-4-sulfamoylphenyl) | C12H14N4O4S4 | CID 19790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Methoxy-5-methylaniline 99 120-71-8 [sigmaaldrich.com]
- 7. Aromatic amino acids and their derivatives as ligands for the isolation of aspartic proteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline as an inhibitor for [specify enzyme/pathway]
Application Note & Protocol Guide
Topic: Characterization of 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline as a Putative Covalent Inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1)
Audience: Researchers, scientists, and drug development professionals in oncology and immunology.
Senior Application Scientist's Foreword: This document addresses the characterization of a novel disulfide-containing compound, 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline, hereafter referred to as AMD-4M. Given the absence of established targets for AMD-4M in scientific literature, this guide is structured as a strategic workflow to investigate its potential inhibitory activity against Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a high-value therapeutic target in immuno-oncology, and its enzymatic function involves a heme cofactor and critical cysteine residues that maintain structural integrity, making it a plausible, albeit novel, target for a disulfide-containing molecule.[1][2] This guide provides the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary to rigorously assess AMD-4M as a potential IDO1 inhibitor.
Part 1: Scientific Foundation & Hypothesized Mechanism
IDO1: A Key Regulator of Immune Tolerance in Cancer
Indoleamine 2,3-dioxygenase 1 (IDO1) is a cytosolic, heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan (Trp), converting it to N-formylkynurenine.[3][4][5][6] This product is subsequently converted to kynurenine (Kyn) and other downstream metabolites.
In the tumor microenvironment (TME), the expression of IDO1 is frequently upregulated by pro-inflammatory cytokines like interferon-gamma (IFN-γ).[5][7] This enzymatic activity has a profound immunosuppressive effect through two primary mechanisms:
-
Tryptophan Starvation: The depletion of local Trp arrests the proliferation of effector T cells, which are highly sensitive to its availability.[8]
-
Kynurenine Accumulation: The buildup of Kyn and its derivatives acts as a signaling molecule that promotes the generation of regulatory T cells (Tregs) and induces apoptosis in effector T cells.[8][9]
By hijacking this pathway, cancer cells create an immune-tolerant shield, facilitating their survival and proliferation.[6][8] Consequently, inhibiting IDO1 is a prime therapeutic strategy to reverse this immune suppression and enhance anti-tumor immunity.[1][10]
Caption: The IDO1 pathway in the tumor microenvironment.
AMD-4M: A Putative Covalent Inhibitor
The chemical structure of AMD-4M features a disulfide bond (-S-S-). This functional group is reactive and can undergo thiol-disulfide exchange with the sulfhydryl (-SH) group of cysteine residues in proteins.[11] This reaction forms a new, stable covalent bond between the inhibitor and the protein, which can lead to potent and durable inhibition.[12]
While IDO1's catalytic activity is centered on its heme iron, the enzyme's structure contains multiple cysteine residues. Mutagenesis studies have shown that these cysteines are critical for maintaining the protein's secondary structure, stability, and the integrity of the heme-binding pocket.[2]
Our central hypothesis is that AMD-4M covalently modifies one or more accessible cysteine residues on IDO1, inducing a conformational change that allosterically inhibits its enzymatic activity. This mechanism is distinct from competitive inhibitors that target the active site or heme iron.[13][14]
Part 2: Protocol for Biochemical Potency and Mechanism
This section outlines the protocols to determine the direct inhibitory effect of AMD-4M on purified, recombinant human IDO1 (rhIDO1) and to investigate its mechanism of action.
Workflow for Biochemical Characterization
Caption: Workflow for the cell-based IDO1 activity assay.
Protocol 3: Cellular IDO1 Activity Assay
This protocol measures the production of kynurenine in the supernatant of IFN-γ-stimulated cancer cells.
A. Materials:
-
Human cancer cell line known to express IDO1 (e.g., HeLa or SK-OV-3).
-
Cell Culture Medium (e.g., DMEM/RPMI + 10% FBS, L-Glutamine).
-
Recombinant Human IFN-γ.
-
AMD-4M and a known IDO1 inhibitor (e.g., Epacadostat) as a positive control.
-
Reagents for kynurenine detection (TCA, p-DMAB) as described in Protocol 2.2.
-
96-well cell culture plate.
B. Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
IDO1 Induction: Replace the medium with fresh medium containing IFN-γ (e.g., 50 ng/mL) to induce IDO1 expression. Incubate for 24 hours.
-
Compound Treatment: Remove the IFN-γ-containing medium. Add fresh medium containing serial dilutions of AMD-4M or control compounds. Include vehicle-only wells (DMSO) and untreated wells.
-
Metabolism: Incubate the cells for 48-72 hours. During this time, the induced IDO1 will catabolize tryptophan in the medium to kynurenine.
-
Sample Collection: After incubation, carefully collect the cell culture supernatant.
-
Kynurenine Measurement: Perform the kynurenine detection assay on the supernatant as detailed in Protocol 2.2, steps 6-10.
-
(Optional) Cell Viability Assay: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) on the cells remaining in the plate to ensure that the observed reduction in kynurenine is due to IDO1 inhibition and not compound cytotoxicity.
C. Data Analysis:
-
Generate a standard curve using known concentrations of L-kynurenine to quantify the amount produced by the cells.
-
Calculate the percent inhibition of kynurenine production for each AMD-4M concentration relative to the IFN-γ-stimulated, vehicle-treated control.
-
Determine the cellular EC50 value by fitting the dose-response data to a four-parameter logistic curve.
References
-
Quantification of IDO1 enzyme activity in normal and malignant tissues. PubMed Central. [Link]
-
Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers in Pharmacology. [Link]
-
IL4i1 and IDO1: Oxidases that control a tryptophan metabolic nexus in cancer. Frontiers in Immunology. [Link]
-
IDO Immune Pathway. AMSBIO. [Link]
-
Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. Journal of Hematology & Oncology. [Link]
-
Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design. National Institutes of Health (NIH). [Link]
-
Mutation of Cysteine Residues Alters the Heme-Binding Pocket of Indoleamine 2,3-Dioxygenase-1. ResearchGate. [Link]
-
Modelling covalent modification of cysteine residues in proteins. University of Edinburgh Research Explorer. [Link]
-
Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. PubMed. [Link]
-
Inhibition Mechanisms of Human Indoleamine 2,3 Dioxygenase 1. ResearchGate. [Link]
-
Indoleamine 2,3-dioxygenase. Wikipedia. [Link]
-
Design of next-generation covalent inhibitors: Targeting residues beyond cysteine. ResearchGate. [Link]
-
IDO1 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
-
Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed. [Link]
-
IDO1 Cell-Based Assay Kit. BPS Bioscience. [Link]
-
What are IDO1 inhibitors and how do they work? Patsnap Synapse. [Link]
-
Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). ACS Medicinal Chemistry Letters. [Link]
-
Cell‐Based Identification of New IDO1 Modulator Chemotypes. PubMed Central. [Link]
-
The Indoleamine-2,3-Dioxygenase (IDO) Inhibitor 1-Methyl-D-tryptophan Upregulates IDO1 in Human Cancer Cells. PLOS One. [Link]
Sources
- 1. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IL4i1 and IDO1: Oxidases that control a tryptophan metabolic nexus in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indoleamine 2,3-Dioxygenase 1 (IDO1) Activity Assay Kit | Abcam [abcam.com]
- 6. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. amsbio.com [amsbio.com]
- 9. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 10. Frontiers | Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources [frontiersin.org]
- 11. memorial.scholaris.ca [memorial.scholaris.ca]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols for Assay Development with 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline in the development of novel assays. While direct literature on the specific applications of this compound is emerging, its structural features, particularly the disulfide bridge, suggest a strong potential for use in assays designed to quantify free sulfhydryl groups (thiols). This guide is structured to provide both the theoretical underpinnings and practical, step-by-step protocols for a colorimetric thiol quantification assay.
Introduction: The Potential of a Symmetric Disulfide
2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline is a symmetrical aromatic disulfide. The core reactive moiety of this molecule is the disulfide bond (-S-S-), which can readily undergo a thiol-disulfide exchange reaction with free sulfhydryl groups (-SH). This reactivity is analogous to that of well-established reagents like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) and 2,2'-dithiobis(5-nitropyridine) (DTNP)[1]. Upon reaction with a thiol, the disulfide bond is cleaved, releasing two molecules of the corresponding thiol, in this case, 2-amino-5-methylthiophenol. The resulting aromatic thiol can be detected spectrophotometrically, forming the basis of a quantitative assay.
The presence of amino and methyl groups on the aromatic rings may influence the solubility, reactivity, and spectral properties of the resulting thiol product compared to existing reagents, potentially offering advantages in specific assay conditions.
Principle of the Thiol Quantification Assay
The proposed assay is based on the thiol-disulfide exchange reaction. A sample containing an unknown concentration of a thiol-containing analyte is mixed with a solution of 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline. The thiol in the analyte will reduce the disulfide bond of the reagent, leading to the release of two molecules of 2-amino-5-methylthiophenol for every molecule of thiol that reacts. The concentration of the released 2-amino-5-methylthiophenol is then determined by measuring the absorbance at a specific wavelength, which corresponds to its maximum absorbance. The amount of thiol in the original sample is directly proportional to the measured absorbance.
Reaction Scheme:
where R-SH is the thiol-containing analyte and Ar-S-S-Ar is 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline. The released Ar-SH (2-amino-5-methylthiophenol) is the chromogenic product.
Key Experimental Workflows
The development and execution of an assay using 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline can be broken down into three main stages: Reagent Preparation and Characterization, Assay Optimization, and the Final Assay Protocol.
Visualization of the Experimental Workflow
Caption: A flowchart illustrating the key stages in developing and running a thiol quantification assay.
Detailed Protocols
Protocol 1: Preparation of Reagents
A. 10 mM Stock Solution of 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline
-
Weighing: Accurately weigh out a precise amount of 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline. For a 10 mM solution, this would be approximately 276.42 mg per 100 mL.
-
Dissolving: Dissolve the compound in a suitable organic solvent such as dimethyl sulfoxide (DMSO) or ethanol before diluting with the assay buffer. Aromatic disulfides often have limited aqueous solubility.
-
Storage: Store the stock solution in a light-protected container at 4°C. For long-term storage, aliquoting and freezing at -20°C is recommended.
B. 1 M Assay Buffer (e.g., Phosphate Buffer, pH 7.4)
-
Prepare a 1 M solution of sodium phosphate by dissolving the appropriate amounts of monobasic and dibasic sodium phosphate in deionized water.
-
Adjust the pH to 7.4 using a pH meter and either phosphoric acid or sodium hydroxide.
-
Filter the buffer through a 0.22 µm filter to remove any particulate matter.
C. 10 mM Thiol Standard Stock Solution (e.g., L-cysteine)
-
Weighing: Weigh out approximately 12.12 mg of L-cysteine.
-
Dissolving: Dissolve the L-cysteine in 10 mL of the assay buffer. Prepare this solution fresh on the day of the experiment, as thiols can oxidize in solution.
Protocol 2: Determination of Maximum Wavelength (λmax)
-
Reaction Mixture: In a 1.5 mL microcentrifuge tube, mix:
-
900 µL of assay buffer (pH 7.4)
-
50 µL of the 10 mM thiol standard stock solution
-
50 µL of the 10 mM 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline stock solution
-
-
Incubation: Incubate the mixture at room temperature for 15 minutes to allow the reaction to go to completion.
-
Spectrophotometry: Using a UV-Vis spectrophotometer, scan the absorbance of the solution from 300 nm to 600 nm, using a blank containing all components except the thiol standard.
-
λmax Determination: Identify the wavelength at which the maximum absorbance occurs. This will be the λmax for the released 2-amino-5-methylthiophenol.
Protocol 3: Standard Curve Generation and Thiol Quantification
-
Prepare Thiol Standards: Serially dilute the 10 mM thiol standard stock solution with the assay buffer to prepare a series of standards ranging from 0 µM to 1000 µM.
| Standard | Volume of 10 mM Thiol Stock (µL) | Volume of Assay Buffer (µL) | Final Thiol Concentration (µM) |
| S0 (Blank) | 0 | 1000 | 0 |
| S1 | 5 | 995 | 50 |
| S2 | 10 | 990 | 100 |
| S3 | 25 | 975 | 250 |
| S4 | 50 | 950 | 500 |
| S5 | 75 | 925 | 750 |
| S6 | 100 | 900 | 1000 |
-
Assay Plate Setup: In a 96-well microplate, add the following to each well:
-
50 µL of each thiol standard or unknown sample.
-
150 µL of the assay buffer.
-
10 µL of the 10 mM 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline stock solution.
-
-
Incubation: Incubate the plate at room temperature for the optimized incubation time (determined during assay optimization, typically 10-30 minutes), protected from light.
-
Absorbance Measurement: Read the absorbance of each well at the predetermined λmax using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank (S0) from all other readings.
-
Plot the corrected absorbance values for the standards against their corresponding thiol concentrations.
-
Perform a linear regression to obtain the equation of the standard curve (y = mx + c) and the R² value.
-
Use the equation to calculate the thiol concentration in the unknown samples.
-
Causality Behind Experimental Choices
-
Choice of Solvent: DMSO or ethanol is used for the stock solution of the disulfide reagent due to the likely poor aqueous solubility of this aromatic compound. This ensures the reagent is fully dissolved before being introduced to the aqueous assay buffer.
-
pH of the Assay Buffer: A pH of 7.4 is chosen as it is close to physiological pH, making the assay suitable for biological samples. Thiol-disulfide exchange reactions are also generally efficient at neutral to slightly alkaline pH.
-
Fresh Preparation of Thiol Standards: Thiols are susceptible to oxidation, especially in neutral or alkaline solutions exposed to air. Preparing these solutions fresh minimizes the loss of the reduced thiol and ensures the accuracy of the standard curve.
-
Inclusion of a Blank: The blank, which contains all components except the thiol, is crucial for correcting for any background absorbance from the assay buffer or the unreacted disulfide reagent at the measurement wavelength.
Trustworthiness and Self-Validation
To ensure the reliability of the assay, the following self-validating steps should be incorporated:
-
Linearity of the Standard Curve: A high R² value (typically >0.99) for the standard curve indicates a strong linear relationship between the thiol concentration and the absorbance, validating the quantitative nature of the assay within the tested range.
-
Spike and Recovery: To test for matrix effects in complex samples (e.g., cell lysates, plasma), a known amount of the thiol standard can be "spiked" into the sample. The recovery of the spiked amount should be within an acceptable range (e.g., 90-110%) to demonstrate that other components in the sample are not interfering with the assay.
-
Intra- and Inter-Assay Precision: Running replicates of the same sample within the same assay (intra-assay) and on different days (inter-assay) will determine the precision and reproducibility of the method. The coefficient of variation (CV) should be low (typically <10%).
Potential Applications in Drug Development
-
Quantification of Thiol-Containing Drugs: This assay can be adapted to measure the concentration of therapeutic agents that contain a free thiol group.
-
Enzyme Activity Assays: It can be used as a coupled assay to measure the activity of enzymes that produce or consume thiols, such as glutathione reductase or thioredoxin reductase.
-
Screening for Inhibitors: In a high-throughput format, this assay could be used to screen compound libraries for inhibitors of thiol-producing enzymes.
-
Assessing Oxidative Stress: By measuring the levels of key cellular thiols like glutathione, this assay can be a tool to assess the level of oxidative stress in biological samples.
Conclusion
2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline presents a promising, albeit underexplored, tool for the development of colorimetric assays for thiol quantification. The principles and protocols outlined in this guide provide a solid foundation for researchers to harness the potential of this reagent. Through careful optimization and validation, this compound could become a valuable addition to the toolkit for scientists in basic research and drug development.
References
-
Ellman, G. L. (1959). Tissue sulfhydryl groups. Archives of biochemistry and biophysics, 82(1), 70-77. [Link]
-
Schroll, A. L., Hondal, R. J., & Flemer Jr, S. (2012). 2, 2′- Dithiobis (5-nitropyridine)(DTNP) as an effective and gentle deprotectant for common cysteine protecting groups. Journal of peptide science, 18(9), 561-570. [Link][1][2]
-
Singh, R., & Whitesides, G. M. (1994). Thiol-disulfide interchange. In The Porphyrin Handbook (Vol. 4, pp. 249-281). Academic Press. [Link]
Sources
analytical methods for quantification of 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline in biological samples
An Application Note and Protocol for the Bioanalytical Quantification of 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline
Authored by: Senior Application Scientist, Bioanalytical Division
Introduction: Navigating the Challenges of Disulfide Quantification in Biological Matrices
The quantification of disulfide-containing molecules like 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline in biological samples presents a significant bioanalytical challenge. Disulfide bonds are crucial for the structural stability and function of many endogenous proteins and therapeutic molecules.[1][2][3] However, their inherent reactivity makes them susceptible to thiol-disulfide exchange reactions with free thiols (e.g., cysteine, glutathione) abundant in biological matrices.[4][5] This instability can lead to inaccurate quantification and misinterpretation of critical pharmacokinetic (PK), toxicokinetic (TK), or biomarker data.
Developing a robust, reproducible, and validated analytical method is therefore paramount for any research or drug development program involving such compounds. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for this purpose, offering unparalleled sensitivity and selectivity for quantifying low-level analytes in complex biological fluids.[6][7][8]
This application note provides a comprehensive, field-proven protocol for the quantification of 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline in human plasma. The described method employs a chemical stabilization strategy involving reductive cleavage of the disulfide bond followed by immediate alkylation of the resulting thiols. This approach transforms the unstable parent molecule into a stable, single derivative, ensuring the integrity of the analyte from sample collection through to final analysis. The entire method is designed to be validated in accordance with the principles outlined in regulatory guidelines, such as the FDA's M10 guidance on bioanalytical method validation, ensuring data reliability for regulatory submissions.[9][10][11]
Methodological Cornerstone: The Reduction and Alkylation Strategy
Direct analysis of a disulfide compound is often plagued by poor chromatographic peak shape, instability in the autosampler, and unpredictable interactions within the biological matrix. Our core strategy circumvents these issues by converting the analyte into a stable form immediately upon sample processing.
The disulfide bond of 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline is first cleaved using a potent and specific reducing agent, Tris(2-carboxyethyl)phosphine (TCEP). This reaction yields two molecules of the corresponding thiol, 2-amino-5-methylthiophenol. To prevent immediate re-oxidation or reaction with other matrix components, these newly formed thiol groups are "capped" with an alkylating agent, N-Ethylmaleimide (NEM). This two-step, one-pot reaction creates a stable, single derivative that can be reliably extracted and quantified.
Caption: Chemical stabilization workflow for the analyte.
Overall Bioanalytical Workflow
The complete analytical process is a multi-stage workflow designed for efficiency and robustness, from sample receipt to final data reporting. Each stage is critical for maintaining sample integrity and ensuring the accuracy of the final concentration values.
Caption: High-level overview of the bioanalytical workflow.
PART 1: Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier |
| 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline | Reference Standard (>98%) | Custom Synthesis |
| Stable Isotope Labeled Internal Standard (IS) | Reference Standard (>98%) | Custom Synthesis |
| Acetonitrile (ACN) | LC-MS Grade | Fisher Scientific |
| Methanol (MeOH) | LC-MS Grade | Fisher Scientific |
| Water | LC-MS Grade / 18 MΩ·cm | Millipore Milli-Q System |
| Formic Acid (FA) | LC-MS Grade | Thermo Scientific |
| Tris(2-carboxyethyl)phosphine (TCEP) HCl | ≥98% | Sigma-Aldrich |
| N-Ethylmaleimide (NEM) | ≥99% | Sigma-Aldrich |
| Ammonium Acetate | LC-MS Grade | Sigma-Aldrich |
| Human Plasma (K2-EDTA) | Pooled, Screened | BioIVT |
| Oasis MCX SPE Cartridges | 30 mg, 1 mL | Waters Corporation |
| 96-well Collection Plates | Polypropylene, 2 mL | Greiner Bio-One |
Preparation of Stock and Working Solutions
-
Analyte & IS Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of the reference standard and internal standard into separate volumetric flasks. Dissolve in methanol to create 1 mg/mL stock solutions. Store at -20°C.
-
Analyte & IS Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 (v/v) Acetonitrile:Water to create working solutions for calibration standards and quality control (QC) samples.
-
TCEP Reducing Solution (100 mM): Prepare fresh daily. Dissolve TCEP HCl in water and adjust the pH to ~7.0 with 1M NaOH. Causality Note: Neutral pH is important for efficient reduction without causing analyte degradation.
-
NEM Alkylating Solution (200 mM): Prepare fresh daily in acetonitrile. Protect from light.
Protocol: Sample Preparation from Human Plasma
This protocol is optimized for a 96-well plate format for higher throughput.
-
Sample Thawing: Thaw plasma samples, calibration standards, and QCs on ice until completely liquefied. Vortex gently to mix.
-
Aliquoting: Aliquot 50 µL of each sample, standard, or QC into the wells of a 2 mL 96-well plate.
-
Internal Standard Spiking: Add 25 µL of the IS working solution to all wells except for the blank matrix samples.
-
Reduction: Add 25 µL of the 100 mM TCEP solution to all wells. Mix the plate on a shaker for 15 minutes at room temperature. Causality Note: This step ensures complete cleavage of the disulfide bond before potential protein precipitation interferes with the reaction.
-
Alkylation: Add 25 µL of the 200 mM NEM solution to all wells. Mix the plate on a shaker for 20 minutes at room temperature. Causality Note: This step irreversibly caps the reactive thiol groups, creating a stable derivative for analysis. An excess of NEM ensures the reaction goes to completion.
-
Protein Precipitation: Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to all wells. Seal and mix vigorously for 5 minutes. Causality Note: Cold ACN efficiently precipitates plasma proteins, and the formic acid helps to keep the amine groups of the analyte protonated for better retention on the MCX SPE sorbent.
-
Centrifugation: Centrifuge the plate at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE):
-
Condition: Place an Oasis MCX SPE plate on a vacuum manifold. Condition the wells with 1 mL of methanol followed by 1 mL of water.
-
Load: Carefully transfer the supernatant from the protein precipitation plate to the conditioned SPE plate. Apply gentle vacuum to load the entire sample.
-
Wash 1: Wash the sorbent with 1 mL of 2% formic acid in water.
-
Wash 2: Wash the sorbent with 1 mL of methanol to remove non-polar interferences.
-
Elute: Place a clean 96-well collection plate inside the manifold. Elute the analyte and IS with 500 µL of 5% ammonium hydroxide in methanol. Causality Note: The MCX (Mixed-Mode Cation Exchange) sorbent retains the protonated amine analyte. The final elution step uses a high pH mobile phase to neutralize the charge and release the analyte.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water, 5% ACN, 0.1% Formic Acid). Seal and vortex.
Protocol: LC-MS/MS Analysis
| Parameter | Condition |
| LC System | Waters Acquity UPLC I-Class or equivalent |
| Column | Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm |
| Column Temp. | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Gradient | Time (min) |
| 0.0 | |
| 2.5 | |
| 3.0 | |
| 3.1 | |
| 4.0 | |
| MS System | Sciex 6500+ QTRAP or equivalent Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Analyte (NEM-derivative): Q1/Q3 (To be optimized) |
| IS (NEM-derivative): Q1/Q3 (To be optimized) | |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 55 psi |
| Curtain Gas | 35 psi |
| Temperature | 550°C |
| Collision Energy | To be optimized for each transition |
PART 2: Bioanalytical Method Validation Framework
A bioanalytical method is not trustworthy until it is fully validated. The protocol described above must undergo a rigorous validation process to demonstrate its reliability, as mandated by regulatory bodies.[9][12] The validation assesses the method's performance against a set of predefined acceptance criteria.
Key Validation Parameters and Acceptance Criteria
| Validation Parameter | Purpose | Typical Acceptance Criteria (FDA M10) |
| Selectivity | To ensure no interference from endogenous matrix components at the retention time of the analyte and IS. | Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS. |
| Calibration Curve | To demonstrate the relationship between instrument response and known analyte concentrations. | At least 6 non-zero standards over the desired range. R² ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | To assess the closeness of measured concentrations to the nominal value (accuracy) and the degree of scatter (precision). | Measured at LLOQ, LQC, MQC, and HQC levels (n=5 per level). Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ). |
| Matrix Effect | To evaluate the ion suppression or enhancement caused by the biological matrix. | The coefficient of variation (%CV) of the IS-normalized matrix factor should be ≤15% across at least 6 lots of matrix. |
| Recovery | To measure the efficiency of the extraction process. | Recovery should be consistent and reproducible, though no specific % value is mandated. |
| Stability | To ensure the analyte is stable throughout the sample lifecycle (collection, storage, processing). | Mean concentration of stability samples must be within ±15% of the nominal concentration. Tested for Freeze-thaw, Bench-top, Long-term, and Post-preparative stability. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 5. Accuracy within 80-120% and precision ≤20%.[10] |
PART 3: Conclusion and Authoritative Grounding
The method detailed in this application note provides a robust and reliable framework for the quantification of 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline in biological matrices. By employing a scientifically sound strategy of chemical reduction and alkylation, the inherent instability of the disulfide bond is effectively neutralized, paving the way for accurate and reproducible analysis by LC-MS/MS.[4][13] The emphasis on a comprehensive validation approach, grounded in FDA guidelines, ensures that the data generated is of the highest integrity and suitable for critical decision-making in research and regulated drug development.[11] This protocol serves as a complete, self-validating system, empowering scientists to generate trustworthy data for this challenging class of compounds.
References
-
Winther, J. R., & Thorpe, C. (2014). Quantification of thiols and disulfides. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(2), 838-846. [Link]
-
Wang, W., & Li, F. (2011). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Journal of Pharmaceutical and Biomedical Analysis, 54(5), 1159-1164. [Link]
-
Stankovich, D. L., & Wilson, G. S. (2023). Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. ACS Omega. [Link]
-
MetwareBio. (n.d.). From Stability to Function: The Importance of Disulfide Bonds in Proteins. MetwareBio Website. [Link]
-
Jayatilaka, D., et al. (2021). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. International Journal of Environmental Research and Public Health. [Link]
-
Li, S., et al. (2024). Development and Application of a Rapid Detection Technique for 2-Amino-1-methyl-6-phenyl-imidazo [4,5-b] Pyridine in Meat Products Based on Hydrogel-Molecular-Imprinting Electrochemical Sensing Technology. Foods. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA Website. [Link]
-
G-Biosciences. (n.d.). Thiol & Disulfide Quantification Assay Kit Technical Manual. G-Biosciences Website. [Link]
-
Barrowman, R. J., et al. (2005). LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. Analytica Chimica Acta. [Link]
-
Revelou, P. K., et al. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Chemosensors. [Link]
-
Anelli, T., & Sitia, R. (2016). Analysis of Disulfide Bond Formation. Current Protocols in Cell Biology. [Link]
-
ResolveMass Laboratories Inc. (2024). Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Website. [Link]
-
Daniel, D. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent Technologies Application Note. [Link]
-
Zhang, T., et al. (2019). Disulfide bond formation and its impact on the biological activity and stability of recombinant therapeutic proteins produced by Escherichia coli expression system. Applied Microbiology and Biotechnology. [Link]
-
Beck, A., et al. (2018). Analysis of Disulfide Bond Formation in Therapeutic Proteins. The Royal Society of Chemistry. [Link]
-
Piccoli, S. (2023). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. BioAgilytix Blog. [Link]
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for Formaldehyde - Chapter 6: Analytical Methods. NCBI Bookshelf. [Link]
-
Creative Biostructure. (n.d.). Disulfide Bridges in Proteins: Formation, Function, and Analysis Methods. Creative Biostructure Website. [Link]
-
Shimadzu. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Shimadzu Application News. [Link]
-
FDA CDER Small Business and Industry Assistance (SBIA). (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube. [Link]
-
Patel, K. (2015). USFDA guidelines for bioanalytical method validation. Slideshare. [Link]
-
Winther, J. R., & Thorpe, C. (2013). Quantification of thiols and disulfides. PubMed. [Link]
Sources
- 1. From Stability to Function: The Importance of Disulfide Bonds in Proteins - MetwareBio [metwarebio.com]
- 2. researchgate.net [researchgate.net]
- 3. Disulfide Bridges in Proteins: Formation, Function, and Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 4. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of thiols and disulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. agilent.com [agilent.com]
- 9. fda.gov [fda.gov]
- 10. resolvemass.ca [resolvemass.ca]
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- 12. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 13. Analysis of Disulfide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline
Welcome to the technical support center for the synthesis of 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to help you navigate the challenges of this synthesis and improve your product yield and purity. This document is structured into a set of Frequently Asked Questions (FAQs) for foundational knowledge and a detailed Troubleshooting Guide for specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline?
The most direct and common method for synthesizing this symmetrical aromatic disulfide is through the oxidative coupling of its corresponding thiol precursor, 2-amino-5-methylbenzenethiol. The reaction involves the formation of a sulfur-sulfur bond between two molecules of the thiol, typically facilitated by a suitable oxidizing agent.[1][2]
Q2: How is the precursor, 2-amino-5-methylbenzenethiol, prepared?
A reliable method for synthesizing 2-amino-5-methylbenzenethiol involves the alkaline hydrolysis of 2-amino-6-methylbenzothiazole.[3] This precursor is commercially available but can also be synthesized. The general procedure involves refluxing 2-amino-6-methylbenzothiazole with a strong base like potassium hydroxide (KOH) in water, followed by neutralization to precipitate the desired thiol.
Experimental Protocol: Synthesis of 2-amino-5-methylbenzenethiol[3]
-
Combine 2-amino-6-methylbenzothiazole (1.0 eq) and potassium hydroxide (10.0 eq) in water (approx. 2 mL per mmol of benzothiazole).
-
Heat the mixture to reflux (approx. 120 °C) and maintain for 24 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove any insoluble impurities.
-
Carefully neutralize the filtrate to pH 6-7 with an acid (e.g., 50% acetic acid in water). The use of a weaker acid like acetic acid is crucial to prevent the protonation of the amino group, which would increase its water solubility and reduce yield.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with cold water and dry under vacuum to yield 2-amino-5-methylbenzenethiol as a light-yellow solid.
Q3: Which oxidizing agents are recommended for the thiol-to-disulfide conversion?
The choice of oxidant is critical for achieving high yield and purity. Several options are available, each with distinct advantages and disadvantages. The presence of the electron-donating amino group makes the thiol susceptible to over-oxidation, so mild conditions are often preferred.
| Oxidizing Agent | Pros | Cons | Typical Conditions |
| Air (O₂) / Catalyst | Inexpensive, environmentally benign. | Often very slow without a catalyst; can lead to side products with prolonged reaction times. | Stirring in an open flask, sometimes with a metal catalyst (e.g., Fe(III), Cu(II)) in a suitable solvent.[4] |
| Hydrogen Peroxide (H₂O₂) ** | Readily available, clean byproduct (water). | Can lead to over-oxidation to sulfinic or sulfonic acids if not controlled. | 30% H₂O₂ in a solvent like trifluoroethanol at room temperature provides a quantitative conversion under neutral conditions.[4] |
| Iodine (I₂) ** | Mild, effective, and easy to monitor (disappearance of color). | Stoichiometric reagent, requires removal of iodide byproduct. | I₂ in a solvent like methanol or ethanol, often with a mild base (e.g., triethylamine) to neutralize the HI byproduct. |
| Dimethyl Sulfoxide (DMSO) | Acts as both solvent and oxidant. | Requires elevated temperatures, can be difficult to remove during workup. | Heating in DMSO, often with an acid catalyst. |
Q4: How can I monitor the progress of the oxidative coupling reaction?
Thin-Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture on a TLC plate against a spot of the starting material (2-amino-5-methylbenzenethiol). The disulfide product is less polar than the thiol precursor and will have a higher Rf value. The reaction is complete when the starting material spot has disappeared. A typical mobile phase would be a mixture of hexane and ethyl acetate.
Q5: What are the key safety precautions when handling 2-amino-5-methylbenzenethiol?
According to its GHS classification, 2-amino-5-methylbenzenethiol is harmful if swallowed and causes severe skin burns and eye damage.[5] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis. We've structured it to help you diagnose the issue and take corrective action.
Overall Synthesis Workflow
Caption: A decision tree to diagnose the cause of low yield.
Detailed Breakdown:
-
Precursor Quality is Paramount:
-
Cause: The starting thiol, 2-amino-5-methylbenzenethiol, is highly susceptible to air oxidation. If it is old, has been stored improperly, or was not fully purified after its synthesis, it may already contain some disulfide or other impurities. Wet starting material can also interfere with certain oxidizing agents.
-
Solution:
-
Verify Purity: Before starting the oxidation, verify the purity of your thiol by TLC and ¹H NMR. The thiol proton (-SH) typically appears as a broad singlet in the NMR spectrum.
-
Proper Storage: Store the thiol under an inert atmosphere (Nitrogen or Argon) in a refrigerator to minimize degradation.
-
Fresh is Best: Use freshly prepared and purified thiol for the best results.
-
-
-
Reaction Conditions are Suboptimal:
-
Cause: Aggressive oxidizing agents (e.g., excess H₂O₂) or high temperatures can lead to the formation of undesired byproducts. The primary thiol can be over-oxidized to sulfinic acid (R-SO₂H) or sulfonic acid (R-SO₃H). Additionally, the aromatic amine can be susceptible to oxidation, potentially leading to polymeric tars.
-
Solution:
-
Choose a Milder Oxidant: If you suspect over-oxidation, switch to a milder system like Iodine (I₂) in methanol. This reaction is often rapid at room temperature and stops cleanly at the disulfide stage.
-
Control the Temperature: Run the reaction at room temperature or below (0 °C) to minimize the rate of side reactions.
-
Use an Inert Atmosphere: While an oxidant is required, performing the reaction under a nitrogen or argon atmosphere prevents uncontrolled side reactions from atmospheric oxygen, giving you more control over the transformation.
-
-
-
Product is Lost During Workup:
-
Cause: The product contains basic amino groups and can have significant solubility in acidic aqueous layers. Washing the organic layer with strong acid to remove basic impurities can lead to the loss of your product into the aqueous phase.
-
Solution:
-
pH Control: During aqueous washes, use a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) or a neutral brine (saturated NaCl) wash instead of strong acids or bases.
-
Efficient Extraction: Use a suitable organic solvent for extraction (e.g., ethyl acetate, dichloromethane). Perform multiple extractions (e.g., 3x with smaller volumes) rather than a single large-volume extraction to ensure complete recovery of the product from the reaction mixture.
-
-
Q: My final product is impure. How do I identify and remove common contaminants?
| Symptom (Observed in TLC/NMR) | Probable Impurity | Identification | Removal Strategy |
| Spot at lower Rf than product | Unreacted 2-amino-5-methylbenzenethiol | A broad singlet for the -SH proton in ¹H NMR. | Wash the organic extract with a dilute, mild base (e.g., 1% NaOH). The base will deprotonate the thiol, making it water-soluble and pulling it into the aqueous layer. Follow immediately with a brine wash to remove residual base. |
| Baseline material on TLC; oily/dark product | Polymeric byproducts | Broad, unresolved humps in the ¹H NMR baseline. Product may be difficult to solidify. | Prevention is key. Use milder reaction conditions. If already formed, column chromatography on silica gel may separate the product, but insoluble tars may need to be removed by filtration first. |
| Highly polar spots on TLC (streaking) | Over-oxidation products (sulfinic/sulfonic acids) | These are highly polar and often water-soluble. | These can typically be removed by washing the organic layer with water or brine. If they persist, they will have a very low Rf and can be separated by column chromatography. |
Q: The reaction is very slow or appears to have stalled. What can I do?
-
Cause (Air Oxidation): If you are relying on air as the oxidant, the reaction can be extremely slow. [4] * Solution: Add a catalytic amount of a transition metal salt, such as FeCl₃ or CuCl₂. Alternatively, bubble oxygen or air through the reaction mixture more vigorously. The most reliable solution is to switch to a more active chemical oxidant like H₂O₂ or I₂.
-
Cause (Insufficient Oxidant): The reaction is stoichiometric; two moles of thiol require one mole of I₂ or H₂O₂ to form one mole of disulfide.
-
Solution: Ensure you have added at least 0.5 equivalents of the oxidant (relative to the thiol). If the reaction has stalled, add a small additional portion of the oxidant and monitor by TLC.
-
By methodically addressing these potential issues related to precursor quality, reaction conditions, and product handling, you can significantly enhance the yield and purity of your 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline synthesis.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of Disulfides by S-S Coupling. Retrieved from [Link]
- Shaik, F. P., et al. (2016). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2016, 8568940.
-
Mthembu, S. N., et al. (2020). Breaking a Couple: Disulfide Reducing Agents. ChemBioChem, 21(13), 1846-1855. Retrieved from [Link]
-
Zhang, Z., et al. (2023). Redox-Click Chemistry for Disulfide Formation from Thiols. ChemRxiv. Retrieved from [Link]
-
ResearchGate. (n.d.). Condensation of 2-aminobenzenethiol with 5-aldehyde bisthiophene compounds. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information: Hydrosilane-Promoted Cyclization of 2-Aminothiophenols by CO2 to Benzothiazoles. Retrieved from [Link]
-
Cowboy Biochemistry. (2019, September 4). 334 BCH3023 Oxidation of Thiols and Reduction of Disulfides. YouTube. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Sciences. (n.d.). Studies on the Synthesis of 2-Aminothiophenol. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-5-methylbenzene-1-thiol. Retrieved from [Link]
- Google Patents. (n.d.). CN108299259B - Preparation method of 2-amino-5-thiophenyl- (2-methoxy) acetanilide.
-
Master Organic Chemistry. (2010, October 6). Functional Groups In Organic Chemistry. Retrieved from [Link]
-
PatSnap Synapse. (2023, May 9). How to Troubleshoot Low Protein Yield After Elution. Retrieved from [Link]
-
Cowboy Biochemistry. (2020, February 7). Oxidation and Reduction Reactions of Thiols. YouTube. Retrieved from [Link]
Sources
optimization of reaction conditions for 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline
Technical Support Center: Optimization of Unsymmetrical Disulfide Synthesis
Topic: Optimization of Reaction Conditions for 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline
For: Researchers, scientists, and drug development professionals.
Introduction for the Application Scientist
Synthesizing unsymmetrical diaryl disulfides like 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline presents a significant challenge due to the propensity for thiol-disulfide exchange and the formation of symmetrical homodimers.[1][2] This guide provides a comprehensive framework for optimizing reaction conditions, troubleshooting common issues, and ensuring the integrity of your synthesis. As direct literature for this specific molecule is unavailable, the principles outlined here are derived from established methods for forming unsymmetrical aromatic disulfides, tailored to the specific functionalities of the target compound.
The core of the challenge lies in controlling the reactivity of two different aromatic thiols to favor the desired cross-coupling over self-coupling. This guide will focus on a robust and controllable synthetic strategy: the reaction of an activated thiol derivative (a sulfenyl carrier) with a second thiol.
Part 1: Frequently Asked Questions (FAQs)
Q1: My reaction is producing a mixture of my desired unsymmetrical disulfide and two symmetrical disulfides. How can I improve selectivity?
A1: This is the most common issue. Direct co-oxidation of two different thiols often leads to a statistical mixture. To enhance selectivity, avoid co-oxidation and instead use a sequential, two-step approach. First, activate one thiol (Thiol A) to form a sulfenyl derivative. This intermediate is then reacted with the second thiol (Thiol B) to form the unsymmetrical disulfide. This prevents Thiol B from reacting with itself. A highly effective method involves activating a thiol with 1-chlorobenzotriazole (BtCl) to form a stable RS-Bt intermediate, which then cleanly reacts with the second thiol.[3]
Q2: I'm observing significant degradation of my starting materials or product, indicated by a dark reaction mixture and complex TLC/LC-MS.
A2: The amino groups on your aromatic rings are susceptible to oxidation, especially under harsh conditions. Ensure your reaction is run under an inert atmosphere (Nitrogen or Argon) to minimize air oxidation. Avoid strong, non-specific oxidizing agents. If using an oxidant, choose a mild and selective one. Also, consider the stability of your thiol precursors; aromatic thiols can dimerize on storage. Use freshly prepared or purified thiols for best results.
Q3: What is the best method to activate my first thiol for this specific synthesis?
A3: For substrates bearing amine functionalities, activating agents that operate under mild, neutral, or slightly acidic conditions are preferable. The use of an organophosphorus sulfenyl bromide or reacting the thiol with bis(5,5-dimethyl-2-thiono-1,3,2-dioxaphosphorinanyl)disulfide are excellent options that have shown broad functional group tolerance, including for basic amines.[2][3]
Q4: My purification by column chromatography is difficult. The product seems to be rearranging on the silica gel.
A4: Unsymmetrical disulfides can be labile, and prolonged exposure to silica gel (which can be slightly acidic) may catalyze thiol-disulfide exchange, leading to disproportionation.[4] To mitigate this, try using a deactivated silica gel (e.g., treated with triethylamine). Alternatively, consider a non-chromatographic workup such as precipitation or crystallization if the purity of the crude product is sufficiently high.[5]
Q5: How can I confirm the structure and purity of my final product?
A5: A combination of analytical techniques is essential.
-
Mass Spectrometry (MS): To confirm the molecular weight of the unsymmetrical product.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure. The aromatic region will be complex, but you should be able to identify distinct signals for both aromatic rings.
-
HPLC/LC-MS: To assess purity and quantify the amounts of symmetrical impurities. Develop a method that resolves the unsymmetrical product from both symmetrical starting materials.
Part 2: Troubleshooting Guide: Common Issues & Solutions
This section provides a deeper dive into specific experimental problems, their root causes, and actionable solutions.
Issue 1: Low Yield of the Unsymmetrical Disulfide
| Potential Cause | Explanation | Recommended Solution |
| Inefficient Thiol Activation | The first step of the reaction, forming the activated sulfenyl intermediate (e.g., R-S-Br or R-S-Bt), is incomplete. This leaves unreacted thiol, which can lead to homodimerization. | Monitor the activation step by TLC or LC-MS to ensure complete consumption of the starting thiol before adding the second thiol. Adjust stoichiometry of the activating agent if necessary. |
| Competitive Homodimerization | The activated thiol intermediate is either too reactive or the reaction conditions promote self-condensation before the second thiol is added or can react. | Add the second thiol slowly to the solution of the activated intermediate. Running the reaction at lower temperatures can also help control reactivity and favor the desired cross-coupling. |
| Thiol-Disulfide Exchange | The desired unsymmetrical product reacts with unreacted starting thiol, leading to an equilibrium mixture. This process is often base-catalyzed.[6][7] | Ensure the reaction uses stoichiometric amounts of the two thiols. If a base is required, use a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine) and avoid excess. The reaction should be worked up promptly upon completion. |
| Oxidative Side Reactions | The thiol or amine functionalities are being oxidized to other species (e.g., sulfonic acids), reducing the amount of material available for the desired reaction.[8] | Rigorously de-gas all solvents and run the reaction under a strict inert atmosphere. Use mild reagents that are selective for S-S bond formation.[9] |
Issue 2: Product Instability and Purification Challenges
| Potential Cause | Explanation | Recommended Solution |
| Disproportionation during Workup/Purification | The S-S bond in unsymmetrical disulfides can be cleaved by nucleophiles or catalyzed by acid/base, leading to scrambling and formation of symmetrical disulfides.[4] | Neutralize the reaction mixture carefully during workup. For chromatography, use a neutral stationary phase (e.g., neutral alumina) or silica gel that has been pre-treated with a base like triethylamine. Minimize the time the product spends in solution or on the column.[4] |
| Formation of Polysulfides | Side reactions can sometimes lead to the insertion of additional sulfur atoms, forming trisulfides or tetrasulfides, which can be unstable.[10] | This is often caused by impurities in the sulfur-transfer reagents or by certain reaction conditions. Ensure high purity of starting materials. Analyze the crude product by LC-MS to check for masses corresponding to R-S-S-S-R'. If present, modify the synthetic route or purification strategy to remove them. |
Part 3: Recommended Synthetic Protocol & Optimization Parameters
This protocol is based on a reliable method for unsymmetrical disulfide synthesis that minimizes homodimerization.[3]
Workflow Diagram: Two-Step Unsymmetrical Disulfide Synthesis
Caption: A robust two-step workflow for synthesizing unsymmetrical disulfides.
Detailed Experimental Protocol
Materials:
-
2-Amino-5-methylbenzenethiol (Starting material for Thiol A)[11][12]
-
4-Methylaniline (Precursor for Thiol B)
-
1-Chlorobenzotriazole (BtCl)
-
Anhydrous Dichloromethane (DCM)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation of Thiol B (2-Mercapto-4-methylaniline): This thiol is not commercially common and may need to be synthesized, for example, via diazotization of 4-methylaniline, followed by reaction with a sulfur source like potassium ethyl xanthate and subsequent hydrolysis.
-
Step 1: Activation of Thiol A
-
Dissolve 2-amino-5-methylbenzenethiol (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of 1-chlorobenzotriazole (1.05 eq) in anhydrous DCM dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 1 hour. Monitor the reaction by TLC until the starting thiol is completely consumed. The product is the activated intermediate, (2-Amino-5-methylphenyl)thio-benzotriazole.
-
-
Step 2: Coupling Reaction
-
To the solution containing the activated intermediate from Step 1, add a solution of 2-mercapto-4-methylaniline (1.0 eq) in anhydrous DCM dropwise at room temperature.
-
Stir the reaction mixture for 1-2 hours. Monitor the formation of the product and disappearance of the intermediate by TLC or LC-MS.
-
-
Workup and Purification
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product should be purified immediately. Attempt crystallization from a solvent system like ethanol/water or hexane/ethyl acetate. If chromatography is necessary, use a column of neutral alumina or triethylamine-deactivated silica gel.
-
Table of Optimization Parameters
| Parameter | Range / Options | Rationale & Expert Insight |
| Solvent | DCM, THF, Acetonitrile | DCM is often a good starting point due to its inertness and ease of removal. Acetonitrile can be useful for less soluble substrates. Ensure the solvent is anhydrous to prevent hydrolysis of the activating agent or intermediate. |
| Temperature | 0 °C to Room Temp | The activation step is often performed at 0 °C to control the exothermic reaction. The coupling step is typically efficient at room temperature. Lowering the temperature can increase selectivity if side reactions are observed. |
| Activating Agent | 1-Chlorobenzotriazole (BtCl), N-Chlorosuccinimide (NCS), Sulfenyl Bromides | BtCl is highly recommended as it forms a stable, isolable intermediate, preventing premature homodimerization and offering a clean reaction profile.[3] |
| Base (if needed) | None, Pyridine, 2,6-Lutidine | The BtCl method generally does not require a base. If a base is needed for other methods, use a non-nucleophilic one to avoid catalyzing thiol-disulfide exchange. |
| Stoichiometry | Thiol A : Activating Agent : Thiol B = 1 : 1.05 : 1 | A slight excess of the activating agent ensures full conversion of the first thiol. A 1:1 ratio of the two thiol components is crucial to prevent side reactions from unreacted thiols. |
Part 4: Mechanistic Considerations
Understanding the reaction pathway is key to troubleshooting.
Diagram: Key Reaction Pathways and Side Reactions
Caption: Desired synthetic route versus common side reactions in disulfide synthesis.
The key to a successful synthesis is to ensure the reaction Intermediate -> Product is much faster and more efficient than any of the competing side reactions shown in red and yellow. The two-step protocol is designed explicitly to achieve this by consuming all of Thiol A before Thiol B is introduced.
References
-
Hunter, R., Caira, M., & Stellenboom, N. (2006). A One-Pot Sequence for the Preparation of Unsymmetrical Disulfides from Thiols. The Journal of Organic Chemistry, 71(21), 8268–8271. Available at: [Link]
-
Shakhmaev, R. N., et al. (2022). Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides. Molecules, 27(16), 5182. Available at: [Link]
-
Jia, T., et al. (2023). Redox-Click Chemistry for Disulfide Formation from Thiols. ChemRxiv. Available at: [Link]
-
Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623–1641. Available at: [Link]
-
Optimization of the reaction conditions for the oxidation of thiols to disulfides. ResearchGate. Available at: [Link]
-
Demkowicz, S., Rachon, J., & Witt, D. (2008). A Versatile and Convenient Preparation of Unsymmetrical Diaryl Disulfides. Synthesis, 2008(13), 2033–2038. Available at: [Link]
-
Antoniow, S., & Witt, D. (2007). A Novel and Efficient Synthesis of Unsymmetrical Disulfides. Synthesis, 2007(03), 363–366. Available at: [Link]
-
Reddy, T. J., et al. (2013). Supporting information for Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal-free conditions. RSC Advances. Available at: [Link]
-
Redox Reactions of Thiols and Disulfides. (2022). Chemistry LibreTexts. Available at: [Link]
-
Goliszewska, K., et al. (2024). Solvent-Free Reaction for Unsymmetrical Organodisulfides with High Purity and Application as Cathode-Active Materials. Molecules, 29(3), 693. Available at: [Link]
-
Galande, A. K., & Spatola, A. F. (2001). Cys Disulfide-Related Side Reactions in Peptide Synthesis. Letters in Peptide Science, 8(3/5), 249-262. Available at: [Link]
-
Introduction to thiols. Chemistry LibreTexts. Available at: [Link]
-
Mohammadi, M., et al. (2012). Fast and Highly Efficient Solid State Oxidation of Thiols. Organic Chemistry International. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Novel and Efficient Synthesis of Unsymmetrical Disulfides [organic-chemistry.org]
- 3. Disulfide synthesis by S-S coupling [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. US20120157716A1 - Methods for Preparing Diaryl Disulfides - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Fast and Highly Efficient Solid State Oxidation of Thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. rsc.org [rsc.org]
Navigating the Nuances of 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline: A Guide to Minimizing Off-Target Effects
Technical Support Center
Welcome to the technical support center for 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline (AMPDA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the experimental use of this compound, with a special focus on mitigating off-target effects. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to ensure the integrity and success of your research.
A Note on the Current State of Knowledge: As of our latest literature review, specific biological activities, the intended molecular target, and comprehensive off-target profiles for 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline are not extensively documented in publicly available scientific literature. The guidance provided herein is based on established principles for working with novel aromatic disulfide compounds and general strategies in chemical biology to ensure specificity and minimize unintended interactions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions that may arise during the initial stages of working with AMPDA.
Q1: What are the potential mechanisms for off-target effects with a molecule like AMPDA?
A1: Given its chemical structure, several potential mechanisms could contribute to off-target effects:
-
Disulfide Reactivity: The disulfide bond is a key structural feature. Disulfide bonds can readily undergo thiol-disulfide exchange with cysteine residues in proteins.[1][2] This non-specific interaction with a wide range of proteins can lead to a variety of off-target effects. The reactivity of the disulfide bond can be influenced by the local cellular environment.[2]
-
Aromatic Amine Moieties: Aromatic amines are known to be metabolically activated to reactive intermediates that can covalently modify proteins and nucleic acids, potentially leading to cytotoxicity or genotoxicity.[3]
-
Structural Similarity to Endogenous Molecules: The aminophenyl and methylaniline components may bear structural resemblance to endogenous ligands, leading to competitive binding to unintended receptors or enzymes.
-
Hydrophobicity: The overall hydrophobicity of the molecule can lead to non-specific partitioning into cellular membranes, disrupting their function, or aggregation, which can cause artifacts in high-throughput screening assays.
Q2: How can I assess the cytotoxicity of AMPDA in my cellular model?
A2: It is crucial to establish a therapeutic window for AMPDA by determining its cytotoxic profile. A standard approach involves:
-
Cell Viability Assays: Treat your cell line(s) of interest with a dose-response curve of AMPDA (e.g., from nanomolar to high micromolar concentrations).
-
Assay Selection: Utilize multiple viability assays that measure different cellular parameters to get a comprehensive picture. Common choices include:
-
MTS/MTT assays: Measure metabolic activity.
-
CellTiter-Glo®: Measures ATP levels.
-
LDH release assays: Measure membrane integrity.
-
Live/dead staining (e.g., with Calcein AM and Ethidium Homodimer-1): Allows for direct visualization of viable and dead cells.
-
-
Time-Course Experiments: Perform these assays at different time points (e.g., 24, 48, 72 hours) to understand the kinetics of any cytotoxic effects.
Q3: What are some initial steps to identify potential off-target interactions of AMPDA?
A3: Identifying off-target interactions early is a critical step in drug development and chemical probe validation.[4] Consider the following approaches:
-
Phenotypic Screening: Observe for unexpected changes in cell morphology, proliferation, or other observable characteristics in your cellular model upon AMPDA treatment.
-
Broad-Spectrum Kinase or Receptor Profiling: If resources allow, screen AMPDA against a panel of common off-target proteins, such as kinases, GPCRs, or ion channels. Commercial services are available for this type of profiling.
-
Computational Prediction: In silico tools can predict potential off-target interactions based on the chemical structure of AMPDA by comparing it to libraries of known bioactive molecules.[2]
Part 2: Troubleshooting Guide
This section provides solutions to specific issues you may encounter during your experiments with AMPDA.
| Problem | Potential Cause | Troubleshooting Steps |
| High background or non-reproducible results in cell-based assays. | Compound Aggregation: AMPDA may be forming aggregates at the concentrations used, leading to non-specific effects. | 1. Solubility Assessment: Determine the aqueous solubility of AMPDA in your assay buffer. 2. Detergent Inclusion: Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer to disrupt aggregates. 3. Visual Inspection: Before adding to cells, inspect the compound solution under a microscope for any visible precipitates. |
| Observed cellular phenotype is inconsistent with the expected on-target effect (if known). | Off-Target Engagement: AMPDA is likely interacting with one or more unintended cellular targets. | 1. Dose-Response Analysis: Carefully re-evaluate the dose-response curve. Off-target effects often occur at higher concentrations. 2. Structural Analogs: Synthesize or obtain a structurally related but inactive analog of AMPDA. This "negative control" should not produce the same phenotype. 3. Target Engagement Assays: If the intended target is known, use a direct target engagement assay (e.g., cellular thermal shift assay - CETSA) to confirm that AMPDA is binding to its intended target at the concentrations that produce the phenotype. |
| Unexpected cytotoxicity observed at low concentrations. | Reactive Metabolite Formation: Cellular metabolism may be converting AMPDA into a more toxic species. | 1. Metabolic Stability Assessment: Perform an in vitro metabolic stability assay using liver microsomes to determine the metabolic half-life of AMPDA. 2. Inhibition of Metabolic Enzymes: Co-treat cells with broad-spectrum inhibitors of cytochrome P450 enzymes to see if this rescues the cytotoxic effect. |
Part 3: Experimental Protocols and Workflows
Protocol 1: General Workflow for Assessing and Mitigating Off-Target Effects
This workflow provides a systematic approach to characterizing a novel compound like AMPDA.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Reactivity of disulfide bonds is markedly affected by structure and environment: implications for protein modification and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MeIQ (2-AMINO-3,4-DIMETHYLIMIDAZO[4,5-f]QUINOLINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline. This guide is designed to provide in-depth troubleshooting and practical solutions to the common purification challenges encountered with this unsymmetrical aromatic disulfide. My approach is rooted in years of field experience and a deep understanding of the underlying chemical principles governing the synthesis and purification of such compounds.
Understanding the Core Challenge: The Nature of Unsymmetrical Disulfides
The primary challenge in purifying 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline stems from its very nature as an unsymmetrical disulfide. The synthesis, typically involving the cross-coupling of two different aminothiophenols (2-amino-5-methylthiophenol and 2-amino-4-methylthiophenol), is often accompanied by the formation of two symmetrical disulfide impurities:
-
Symmetrical Impurity 1: 2,2'-dithiobis(4-methylaniline)
-
Symmetrical Impurity 2: 2,2'-dithiobis(5-methylaniline)
These impurities arise from the homo-coupling of the respective thiol starting materials. Furthermore, the disulfide bond in the target molecule can be labile and prone to disproportionation, especially under non-optimal conditions, leading to the formation of the same symmetrical disulfides from the desired unsymmetrical product.[1] This inherent instability necessitates careful handling and optimized purification strategies.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of crude 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline in a practical question-and-answer format.
Q1: My crude product is a complex mixture with three major spots on the TLC plate. How do I identify the product and the main impurities?
Answer:
This is a classic scenario when synthesizing unsymmetrical disulfides. The three spots likely correspond to your desired unsymmetrical product and the two symmetrical disulfide byproducts.
Identification Strategy:
-
Reference Spots: If possible, synthesize small amounts of the two symmetrical disulfides, 2,2'-dithiobis(4-methylaniline) and 2,2'-dithiobis(5-methylaniline), to use as standards on your TLC plate. This is the most definitive way to identify the impurity spots.
-
Polarity Considerations: Aromatic disulfides are generally nonpolar. The polarity of your three compounds will be very similar, making separation challenging. The unsymmetrical disulfide may have a slightly different polarity compared to the symmetrical ones, but this is not always predictable without experimental data.
-
Visualization:
-
UV Light: Aromatic disulfides are typically UV active and will appear as dark spots under a UV lamp (254 nm).[2]
-
Iodine: Exposing the TLC plate to iodine vapor is a common method for visualizing organic compounds and should reveal your disulfide spots.
-
Potassium Permanganate Stain: This stain can be effective for visualizing compounds with oxidizable functional groups like amines and thiols (if any unreacted starting material is present).[2]
-
DOT Diagram: TLC Analysis Workflow
Caption: Workflow for TLC analysis of crude product.
Q2: I'm struggling to separate the symmetrical and unsymmetrical disulfides by column chromatography. They are co-eluting. What can I do?
Answer:
This is a common and significant challenge due to the similar polarities of the desired product and the symmetrical impurities. Here’s a systematic approach to optimize your separation:
Optimization Strategy:
-
Solvent System Selection: The choice of eluent is critical. A common starting point for nonpolar compounds is a mixture of hexane and ethyl acetate.
-
Fine-Tuning Polarity: Begin with a very nonpolar mobile phase (e.g., 98:2 Hexane:EtOAc) and gradually increase the polarity. Even small changes in the solvent ratio can significantly impact separation.
-
Alternative Solvents: Consider using dichloromethane (DCM) as a component of your mobile phase. A gradient of hexane to DCM, or hexane to a mixture of DCM and a small amount of a more polar solvent, can sometimes provide the necessary selectivity.
-
-
Stationary Phase:
-
Standard Silica Gel: This is the most common choice. Ensure you are using a high-quality silica gel with a consistent particle size.
-
Alumina: For basic compounds like anilines, alumina (neutral or basic) can sometimes offer better separation and reduce tailing compared to the slightly acidic silica gel.
-
-
Column Parameters:
-
Column Length and Diameter: Use a long, narrow column to increase the number of theoretical plates and improve resolution.
-
Loading: Do not overload the column. A general rule of thumb is to use a 1:50 to 1:100 ratio of crude product to silica gel by weight for difficult separations.
-
Packing: Ensure the column is packed uniformly to prevent channeling. A slurry packing method is generally preferred.
-
Recommended Column Chromatography Protocol:
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for most organic purifications. |
| Column Dimensions | Long and narrow (e.g., 50 cm x 2 cm for a 1g scale) | Maximizes separation efficiency. |
| Loading | Dry loading or minimal solvent | Prevents band broadening at the start. |
| Eluent | Gradient elution: Hexane -> Hexane:EtOAc (e.g., 99:1 to 95:5) | Allows for the separation of closely eluting compounds. |
| Fraction Size | Small fractions | Increases the purity of the isolated product. |
Q3: My purified product is initially a light yellow solid/oil but darkens to a brown or reddish color over time. What is causing this degradation and how can I prevent it?
Answer:
The discoloration is likely due to the oxidation of the amino groups present in the molecule. Aromatic amines are notoriously susceptible to air oxidation, which can be accelerated by light and trace metals.
Prevention and Mitigation:
-
Inert Atmosphere: Handle the compound under an inert atmosphere (nitrogen or argon) as much as possible, especially during concentration and storage.
-
Light Protection: Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.
-
Low Temperature Storage: Store the purified product at low temperatures (-20°C is recommended for long-term storage).
-
Solvent Purity: Use high-purity, degassed solvents for purification and storage to minimize exposure to oxygen and other reactive species.
-
Antioxidants: For solutions, the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) can sometimes inhibit oxidation. However, this should be used with caution as it will be an impurity. A small amount of sodium hydrosulfite can be used during workup or recrystallization to prevent oxidation.
DOT Diagram: Degradation and Prevention
Caption: Factors leading to degradation and preventative measures.
Q4: Can I use recrystallization to purify my crude product? If so, what solvents should I try?
Answer:
Yes, recrystallization can be an effective method, especially for removing more polar or nonpolar impurities. However, it may be less effective at separating the symmetrical disulfide impurities from the unsymmetrical product due to their similar structures and solubilities. It is often best used as a final polishing step after chromatography.
Solvent Selection for Recrystallization:
The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
| Solvent System | Comments |
| Ethanol/Water | A good starting point. Dissolve the crude product in a minimal amount of hot ethanol and then add water dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly. The addition of a small amount of sodium hydrosulfite to the water can help prevent oxidation during the process. |
| Isopropanol/Water | Similar to ethanol/water, but isopropanol is less polar. |
| Toluene/Hexane | Dissolve in hot toluene and add hexane until cloudy. Reheat and cool slowly. |
| Dichloromethane/Hexane | Dissolve in a minimal amount of dichloromethane at room temperature and slowly add hexane. This is more of a precipitation method but can be effective. |
Recrystallization Protocol (Ethanol/Water):
-
Place the crude disulfide in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Heat the solution to boiling.
-
Add hot water dropwise until the solution becomes persistently turbid.
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
Experimental Protocols
Protocol 1: Column Chromatography for Separation of Symmetrical and Unsymmetrical Disulfides
-
TLC Analysis: Determine the optimal solvent system by TLC. Aim for an Rf value of ~0.2-0.3 for the desired product in the starting eluent.
-
Column Preparation:
-
Select a glass column with a high aspect ratio (length:diameter > 20:1).
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane).
-
Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of DCM or the eluent.
-
Alternatively, for better resolution, perform a "dry load": adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent. Carefully add the dry powder to the top of the column.
-
-
Elution:
-
Begin elution with the least polar solvent determined from your TLC analysis.
-
Gradually increase the polarity of the eluent (gradient elution). For example, start with 100% hexane, then move to 1% ethyl acetate in hexane, then 2%, and so on.
-
Collect small fractions and analyze them by TLC to identify which fractions contain the pure product.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure (rotary evaporation), keeping the bath temperature low to prevent degradation.
-
Dry the purified product under high vacuum.
-
Protocol 2: Monitoring for Thiol Impurities
Unreacted thiol starting materials can be a common impurity. Ellman's test is a reliable colorimetric method to detect the presence of free thiols.
-
Reagent Preparation: Prepare a solution of Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0).
-
Test Procedure:
-
Dissolve a small amount of your crude or purified product in the buffer.
-
Add the DTNB solution.
-
The development of a yellow color (from the release of 2-nitro-5-thiobenzoate) indicates the presence of free thiols.
-
References
- Hunter, R., Caira, M., & Stellenboom, N. (2006). A One-Pot Synthesis of Unsymmetrical Disulfides Using 1-Chlorobenzotriazole. The Journal of Organic Chemistry, 71(21), 8268–8271.
- Synthesis of unsymmetrical disulfides via the cross-dehydrogenation of thiols. Journal of Chemical Research, 44(9-10), 634-642.
- Solvent-Free Reaction for Unsymmetrical Organodisulfides with High Purity and Application as Cathode-Active Materials.
- p-AMINOPHENYL DISULFIDE. Organic Syntheses, 28, 14.
- Demkowicz, S., Rachon, J., & Witt, D. (2008). A Versatile and Convenient Preparation of Unsymmetrical Diaryl Disulfides. Synthesis, 2008(13), 2033–2038.
- Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides. Molecules, 27(16), 5188.
- Efficient and practical synthesis of unsymmetrical disulfides via base-catalyzed aerobic oxidative dehydrogenative coupling of thiols. Organic Chemistry Frontiers, 5(11), 1766-1770.
- Homocouplings of Sodium Arenesulfinates: Selective Access to Symmetric Diaryl Sulfides and Diaryl Disulfides. Molecules, 28(13), 5087.
- Efficient Synthesis of Symmetrical and Unsymmetrical Disulfides Using a Continuous Flow Method. ChemistrySelect, 4(43), 12591-12595.
- Selective Synthesis of Unsymmetrical Disulfides from Thiols via Water-Removable SuFEx Reagent. Organic Letters, 26(31), 5436–5441.
- Studies on the Synthesis of 2-Aminothiophenol. Indian Journal of Pharmaceutical Sciences, 60(4), 196-199.
-
2-Aminothiophenol - Wikipedia. (n.d.). Retrieved from [Link]
-
Disulfide synthesis by S-S coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
- Process for the production of bis-(amino-phenyl) disulphides. (1984). Google Patents.
- Quantification of Thiols and Disulfides. Biochimica et Biophysica Acta (BBA) - General Subjects, 1830(5), 3159-3167.
- Oxidative Coupling of Thiols to Disulfides Under Acidic Conditions. Biological and Molecular Chemistry, 2(1), 45-54.
- Synthesis method of 2-amino-3-methyl thiophenol. (2012). Google Patents.
- Disulfide-Rich Self-Assembling Peptides Based on Aromatic Amino Acid. International Journal of Molecular Sciences, 25(21), 12568.
-
2.3F: Visualizing TLC Plates - Chemistry LibreTexts. (2022). Retrieved from [Link]
- Spectral proof for the 4-aminophenyl disulfide plasma assisted catalytic reaction. Scientific Reports, 7(1), 4380.
- Amino Acid Patterns around Disulfide Bonds. International Journal of Molecular Sciences, 12(7), 4265-4281.
-
TLC Visualization Methods. (n.d.). Retrieved from [Link]
- Catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with CO2 in the presence of BH3NH3 to synthesize 2-unsubstituted benzothiazole derivatives. Green Chemistry, 20(17), 3967-3972.
- One-step refolding and purification of disulfide-containing proteins with a C-terminal MESNA thioester. Microbial Cell Factories, 7, 23.
- UV photochemistry of the L-cystine disulfide bridge in aqueous solution investigated by femtosecond X-ray absorption spectroscopy. Physical Chemistry Chemical Physics, 26(15), 12763-12772.
-
Impurities and Degradation products | @rtMolecule. (n.d.). Retrieved from [Link]
- The underlying mechanisms for self-healing of poly(disulfide)s. Polymer Chemistry, 7(40), 6207-6214.
-
5.7: Visualizing TLC Plates - Chemistry LibreTexts. (2021). Retrieved from [Link]
-
4-Aminophenyl disulfide - 6961-89-3, C12H12N2S2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (n.d.). Retrieved from [Link]
- Formation and Cleavage of Aromatic Disulfide Radical Anions. Journal of the American Chemical Society, 121(41), 9579-9590.
-
TLC Visualization Reagents - EPFL. (n.d.). Retrieved from [Link]
Sources
Technical Support Center: Enhancing the Bioavailability of 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline
Welcome to the technical support center for 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of enhancing the bioavailability of this novel aromatic amine. Given the limited specific literature on this molecule, this resource leverages established principles in formulation science, drawing parallels from related compounds to provide actionable strategies and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What are the predicted physicochemical properties of 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline that might influence its bioavailability?
A1: Based on its constituent parts, 2-methylaniline and 4-methylaniline, we can infer several key properties. Aromatic amines like these often exhibit low aqueous solubility and some degree of lipophilicity.[1] The dithio linkage will also contribute to the overall molecular properties. It is crucial to experimentally determine properties such as solubility in various pH buffers, pKa, and the partition coefficient (LogP) as a first step.
Q2: What are the primary anticipated challenges in achieving adequate oral bioavailability for this compound?
A2: The primary challenges are likely to be:
-
Poor aqueous solubility and slow dissolution rate: This is a common issue for many new chemical entities and can severely limit absorption.[2][3]
-
High first-pass metabolism: Aniline derivatives are known to undergo extensive metabolism in the gut wall and liver, which can significantly reduce the amount of active drug reaching systemic circulation.[4][5]
-
Chemical instability: The dithio bond may be susceptible to reduction or other forms of degradation in the physiological environment of the gastrointestinal tract.
Q3: What are the broad categories of formulation strategies to consider for a poorly soluble compound like this?
A3: For poorly soluble drugs, several formulation strategies can be employed to enhance bioavailability.[3][6][7] These can be broadly categorized as:
-
Particle size reduction: Increasing the surface area of the drug powder.
-
Solid dispersions: Dispersing the drug in a carrier matrix at a molecular level.[8]
-
Lipid-based formulations: Dissolving the drug in oils, surfactants, and co-solvents.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes.[9]
The choice of strategy will depend on the specific properties of the drug and the desired therapeutic outcome.[6]
Troubleshooting Guides
Guide 1: Issue - Poor Aqueous Solubility and Dissolution Rate
Low solubility is a primary hurdle for oral absorption. If your experiments show limited dissolution in aqueous media, consider the following strategies.
Expertise & Experience: The "Why" Behind the "How"
Simply making a drug dissolve is not enough; it must remain in a dissolved state long enough for absorption to occur. The strategies below aim to either increase the intrinsic solubility or the dissolution rate, and in some cases, both. The choice of strategy is a balance between the degree of enhancement required, manufacturing complexity, and stability of the final formulation.
Strategy 1.1: Amorphous Solid Dispersions
Causality: Crystalline forms of a drug have a stable, ordered structure that requires significant energy to break, leading to low solubility. By converting the drug to an amorphous (non-crystalline) state and dispersing it within a polymer, we eliminate the crystal lattice energy barrier. This can lead to a supersaturated solution in vivo, a state where the drug concentration temporarily exceeds its equilibrium solubility, providing a powerful driving force for absorption.[8]
Experimental Protocol: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
-
Polymer Selection: Choose a suitable polymer such as polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), or a specialized polymer like Soluplus®.
-
Solvent System: Identify a common solvent that can dissolve both 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline and the chosen polymer.
-
Dissolution: Prepare solutions of the drug and polymer separately, then mix them in the desired ratio (e.g., 1:1, 1:3, 1:5 drug-to-polymer weight ratios).
-
Solvent Evaporation: Use a rotary evaporator or a thin-film evaporator to remove the solvent under vacuum. This rapid removal of solvent "freezes" the drug in its amorphous state within the polymer matrix.
-
Drying and Milling: Dry the resulting solid film under vacuum to remove residual solvent. Gently mill the dried product to obtain a fine powder.
-
Characterization:
-
Differential Scanning Calorimetry (DSC): To confirm the absence of a melting peak for the drug, indicating it is amorphous.
-
Powder X-ray Diffraction (PXRD): To confirm the absence of crystalline peaks.
-
In Vitro Dissolution Testing: Perform dissolution studies in simulated gastric and intestinal fluids to assess the improvement in dissolution rate and the extent of supersaturation.
-
Trustworthiness: This protocol includes self-validating steps. The DSC and PXRD analyses provide direct evidence of the physical form of the drug in the formulation. The dissolution test quantifies the functional impact of the formulation strategy.
Strategy 1.2: Lipid-Based Formulations
Causality: For lipophilic compounds, formulating them in a lipid-based system can enhance oral bioavailability through several mechanisms. These formulations can present the drug in a solubilized state, bypass the dissolution step, and stimulate the lymphatic transport pathway, which can help avoid first-pass metabolism.
Experimental Workflow: Developing a Self-Emulsifying Drug Delivery System (SEDDS)
Caption: Workflow for developing a Self-Emulsifying Drug Delivery System (SEDDS).
Data Presentation: Comparison of Bioavailability Enhancement Strategies
| Strategy | Advantages | Disadvantages | Best For Compounds That Are... |
| Amorphous Solid Dispersions | Significant increase in apparent solubility and dissolution rate. | Potential for physical instability (recrystallization). Manufacturing can be complex. | Poorly soluble, with a high melting point. |
| Lipid-Based Formulations (e.g., SEDDS) | Presents drug in a pre-dissolved state; can enhance lymphatic uptake. | Can have limited drug loading capacity; potential for GI side effects. | Lipophilic and poorly soluble. |
| Particle Size Reduction (Micronization/Nanonization) | Increases surface area for dissolution; established technology. | May not be sufficient for very poorly soluble drugs; can lead to powder handling issues. | Poorly soluble, but with some inherent solubility. |
Guide 2: Issue - Suspected High First-Pass Metabolism
Aromatic amines are often substrates for cytochrome P450 enzymes and can undergo N-acetylation, hydroxylation, and subsequent conjugation, leading to rapid clearance.[4][5]
Expertise & Experience: Understanding Metabolic Pathways
The primary metabolic pathways for anilines involve oxidation of the aromatic ring and modification of the amino group.[4] Understanding these pathways is key to designing strategies to protect the molecule from premature degradation.
Visualization: Potential Metabolic Pathways
Caption: Potential metabolic pathways for the target compound.
Strategy 2.1: Prodrug Approach
Causality: A prodrug is a chemically modified, inactive form of a drug that, after administration, is converted to the active parent drug through enzymatic or chemical reactions.[2] By temporarily masking one of the amino groups (e.g., as an amide), it may be possible to reduce its susceptibility to first-pass metabolism.
Experimental Protocol: Conceptual Prodrug Synthesis and Evaluation
-
Synthesis: Synthesize an amide prodrug by reacting one of the primary amine groups with an appropriate acylating agent.
-
In Vitro Stability: Evaluate the stability of the prodrug in simulated gastric and intestinal fluids to ensure it remains intact until it reaches the absorption site.
-
Enzymatic Conversion: Incubate the prodrug with liver microsomes or recombinant esterase enzymes to confirm its conversion back to the active parent drug.
-
Permeability Assessment: Use a Caco-2 cell monolayer model to assess if the prodrug has improved membrane permeability compared to the parent drug.
Trustworthiness: This workflow includes critical validation points. The stability and conversion studies confirm the fundamental requirements of a prodrug – that it is stable until it needs to be activated, and that it can be efficiently converted to the active form.
Guide 3: Issue - Chemical Instability of the Dithio Bond
The disulfide (-S-S-) bond can be susceptible to reduction in the presence of endogenous thiols like glutathione.
Expertise & Experience: Assessing and Mitigating Instability
Understanding the redox environment of the gut is crucial. The reducing environment could potentially cleave the dithio bond, breaking the molecule into two separate aniline fragments.
Experimental Protocol: Stability Assessment in Bio-relevant Media
-
Prepare Media: Create solutions of simulated gastric fluid (SGF), simulated intestinal fluid (SIF), and SIF containing a reducing agent like glutathione to mimic the in vivo environment.
-
Incubation: Dissolve the compound in each medium and incubate at 37°C.
-
Time-Point Sampling: Take samples at various time points (e.g., 0, 1, 2, 4 hours).
-
LC-MS Analysis: Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the parent compound and identify any degradation products, particularly the cleaved aniline fragments.
Trustworthiness: This experiment directly tests the hypothesis of dithio bond instability in a controlled, bio-relevant environment. The use of LC-MS provides unambiguous identification and quantification of the parent drug and its degradation products.
References
-
ChemBK. (n.d.). 2-methylaniline. Retrieved from [Link]
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Molbase. (n.d.). 4-Methylaniline(106-49-0)MSDS Melting Point Boiling Density Storage Transport. Retrieved from [Link]
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PubChem. (n.d.). 2-((4-Amino-3,5-diethylphenyl)methyl)-4-((4-aminophenyl)methyl)aniline. Retrieved from [Link]
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Kerksick, C., & Willoughby, D. (2021). Medicinal Thiols: Current Status and New Perspectives. Antioxidants, 10(1), 1-20. Retrieved from [Link]
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ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Retrieved from [Link]
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Głowacka, A., et al. (2020). Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. Molecules, 25(15), 3463. Retrieved from [Link]
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MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]
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PubChem. (n.d.). 2-Methyl-5-(2-methylpyrimidin-4-yl)aniline. Retrieved from [Link]
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Jones, K., et al. (2019). Comprehensive urinary metabolite profiles of workers exposed to aniline, 2,4-dimethylaniline, and 2-methylaniline. Occupational and Environmental Medicine, 76(11), 805-812. Retrieved from [Link]
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Turesky, R. J., et al. (1993). Metabolism of the food-borne carcinogens 2-amino-3-methylimidazo-[4,5-f]quinoline and 2-amino-3,8- dimethylimidazo[4,5-f]-quinoxaline in the rat as a model for human biomonitoring. Environmental Health Perspectives, 99, 123-128. Retrieved from [Link]
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Shrestha, H., Bala, R., & Arora, S. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2014, 808034. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. Retrieved from [Link]
-
Patsnap Synapse. (2025). How are chemical structures modified to improve bioavailability?. Retrieved from [Link]
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Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]
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Fogli, S., et al. (2020). Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide. Pharmaceutics, 12(4), 301. Retrieved from [Link]
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Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Retrieved from [Link]
-
National Institutes of Health. (1993). Metabolism of the food-borne carcinogens 2-amino-3-methylimidazo-[4,5-f]quinoline and 2-amino-3,8- dimethylimidazo[4,5-f]-quinoxaline in the rat as a model for human biomonitoring. Retrieved from [Link]
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- 1. CAS 106-49-0: 4-Methylaniline | CymitQuimica [cymitquimica.com]
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- 4. Comprehensive urinary metabolite profiles of workers exposed to aniline, 2,4-dimethylaniline, and 2-methylaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism of the food-borne carcinogens 2-amino-3-methylimidazo-[4,5-f]quinoline and 2-amino-3,8- dimethylimidazo[4,5-f]-quinoxaline in the rat as a model for human biomonitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
resolving inconsistencies in experimental results with 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline
Technical Support Center: 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline
Welcome to the technical support resource for 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common experimental inconsistencies encountered with this compound. Our approach is rooted in the fundamental chemistry of the diaryl disulfide and aniline moieties to provide you with robust, scientifically-grounded troubleshooting strategies.
Table of Contents
-
Compound Overview: Understanding the Chemistry
-
Frequently Asked Questions (FAQs) & Troubleshooting
-
Issue 1: My compound solution is changing color (e.g., turning yellow/brown). Is it degrading?
-
Issue 2: I'm observing lower-than-expected potency or activity in my biological assay. What are the potential causes?
-
Issue 3: My results show significant batch-to-batch variability. How can I identify the source of this inconsistency?
-
Issue 4: I'm seeing insoluble precipitates in my stock solution or assay medium. How can I improve solubility?
-
-
Experimental Protocols
-
Protocol 1: Recommended Handling and Storage Procedure
-
Protocol 2: Preparation of Stock Solutions
-
Protocol 3: Assessing Compound Stability via UV-Vis Spectroscopy
-
-
References
Compound Overview: Understanding the Chemistry
2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline is an aromatic compound characterized by two key functional groups: a disulfide bond (-S-S-) and primary aromatic amine (aniline) moieties. Understanding the inherent reactivity of these groups is critical to troubleshooting experimental variability.
-
The Diaryl Disulfide Bridge: The disulfide bond is a covalent but relatively labile linkage. It is susceptible to cleavage by reducing agents through a process called thiol-disulfide exchange.[1][2] The stability of this bond can be influenced by the local redox environment, pH, and the presence of free thiols (e.g., from proteins like albumin or media components like cysteine).[2]
-
The Aniline Groups: Aromatic amines are prone to oxidation.[3] This oxidation can be initiated by atmospheric oxygen, trace metal ions, or light, often leading to the formation of colored impurities.[3] The amino groups also confer basic properties, meaning their protonation state and reactivity are pH-dependent.
The interplay of these functionalities dictates the compound's stability, solubility, and interaction with biological systems.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: My compound solution is changing color (e.g., turning yellow/brown). Is it degrading?
Short Answer: Yes, a color change is a strong indicator of compound degradation, most likely due to the oxidation of the aniline functional groups.[3]
Detailed Explanation: Aniline and its derivatives are notoriously susceptible to air oxidation, which produces highly colored polymeric and quinone-like products.[3] This process can be accelerated by exposure to light, elevated temperatures, and the presence of trace metal contaminants which can catalyze the oxidation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for solution color change.
Preventative Measures:
-
Inert Atmosphere: Handle the solid compound and prepare solutions under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to minimize exposure to oxygen.
-
Solvent Purity: Use fresh, high-purity, anhydrous solvents. For aqueous buffers, deoxygenate them by sparging with nitrogen or argon prior to use.
-
Storage: Always store the solid compound and its solutions protected from light at -20°C or -80°C.[4]
Issue 2: I'm observing lower-than-expected potency or activity in my biological assay. What are the potential causes?
Short Answer: This is likely due to either compound degradation (as discussed in Issue 1), cleavage of the active disulfide bond, or poor solubility.
Detailed Explanation: In many biological assays, particularly cell-based ones, the medium contains reducing agents (e.g., glutathione in cells, cysteine in media) that can cleave the disulfide bond of your compound.[2] This cleavage would result in two separate aminothiophenol molecules, which may have a different (likely lower or no) biological activity. Furthermore, low solubility can lead to an overestimation of the compound's concentration in the aqueous phase, resulting in inaccurately low potency measurements.[5]
Troubleshooting Steps:
-
Verify Compound Integrity: Before and during the assay, assess the compound's stability in the assay medium. Use an analytical method like HPLC or LC-MS to check for the appearance of degradation products or the reduced thiol monomers.
-
Control for Reductive Cleavage:
-
Acellular Control: Incubate the compound in the complete assay medium (without cells) for the duration of the experiment. Analyze the supernatant for the parent compound and its reduced fragments.
-
Consider N-ethylmaleimide (NEM): In mechanistic studies, you can add NEM to the lysis buffer to cap free thiols and prevent post-lysis disulfide exchange, which can otherwise create artifacts.[6]
-
-
Address Solubility: Ensure the compound is fully dissolved at the tested concentrations. Low solubility can lead to reduced HTS-hit rates and variable data.[5] See Issue 4 for specific solubility troubleshooting.
Logical Relationship Diagram:
Caption: Potential causes and solutions for low compound activity.
Issue 3: My results show significant batch-to-batch variability. How can I identify the source of this inconsistency?
Short Answer: Batch-to-batch variability typically stems from inconsistencies in compound purity, the presence of residual solvents or catalysts, or differences in storage and handling over time.
Detailed Explanation: Even minor impurities can have significant biological effects. For a compound like 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline, impurities could include the oxidized aniline byproducts, the starting thiols, or symmetrical disulfides. Each new batch should be independently validated.
Recommended Batch Validation Protocol:
| Parameter | Method | Acceptance Criteria | Rationale |
| Identity | ¹H NMR, ¹³C NMR, LC-MS | Spectra match reference standard | Confirms the correct molecular structure. |
| Purity | HPLC-UV (e.g., at 254 nm) | ≥95% (or as required by assay) | Quantifies the percentage of the desired compound. |
| Residual Solvents | GC-MS or ¹H NMR | ≤0.5% total | Residual synthesis solvents can be toxic to cells. |
| Appearance | Visual Inspection | White to off-white solid | Deviations (e.g., yellow, brown) suggest oxidation. |
Troubleshooting Steps:
-
Request Certificate of Analysis (CoA): Always obtain a CoA for each new batch and compare the results against the established acceptance criteria.
-
Qualify New Batches: Before use in critical experiments, run a new batch in a standard control assay to ensure it performs identically to a previously validated reference batch.
-
Standardize Handling: Ensure every batch is handled with the same rigorous procedures for storage and solution preparation (see Protocols 1 and 2). Assume that all new compounds and substances of unknown toxicity are toxic.[7]
Issue 4: I'm seeing insoluble precipitates in my stock solution or assay medium. How can I improve solubility?
Short Answer: Precipitation indicates that the compound's solubility limit has been exceeded in the chosen solvent system. This is a common issue for aromatic compounds in aqueous buffers.[5]
Detailed Explanation: The aromatic nature of this compound contributes to its low aqueous solubility. While DMSO is a common solvent for creating high-concentration stock solutions, diluting this stock into an aqueous assay buffer can cause the compound to crash out if the final DMSO concentration is too low to maintain solubility.
Strategies for Improving Solubility:
-
Optimize DMSO Concentration:
-
Determine the maximum tolerable DMSO concentration for your assay (typically ≤0.5%).
-
When diluting the stock, perform serial dilutions in a solution containing the final target percentage of DMSO, rather than directly into the buffer.
-
-
Use Solubilizing Excipients:
-
Consider the use of excipients like β-cyclodextrins, which can encapsulate hydrophobic molecules and improve their aqueous solubility.
-
Non-ionic surfactants (e.g., Tween-80, Pluronic F-68) at low concentrations (0.01-0.1%) can also aid in keeping the compound in solution. Note: Always run vehicle controls to ensure the excipient has no effect in your assay.
-
-
pH Adjustment:
-
The aniline groups are basic. Gently lowering the pH of the buffer (if tolerated by the assay) can protonate the amino groups, forming a more soluble salt. Test a range of pH values (e.g., 6.5-7.4) to find an optimal balance between solubility and biological relevance.
-
Experimental Protocols
Protocol 1: Recommended Handling and Storage Procedure
-
Receiving: Upon receipt, inspect the container for integrity. Note the appearance of the solid.
-
Storage: Store the solid compound in a desiccator at -20°C or below, protected from light.
-
Handling: For weighing and preparation of stock solutions, use an inert atmosphere glovebox if available. If not, work quickly and minimize exposure to ambient air. Use appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.[8][9]
-
Aliquoting: Prepare aliquots of the solid or high-concentration stock solutions to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Stock Solutions
-
Solvent Selection: Use anhydrous, research-grade DMSO for primary stock solutions.
-
Preparation: Under an inert atmosphere if possible, add the solvent to the pre-weighed solid compound to the desired concentration (e.g., 10-50 mM).
-
Solubilization: Vortex thoroughly. If needed, sonicate briefly in a water bath to ensure complete dissolution. Visually inspect for any particulates.
-
Storage: Store stock solutions in small, single-use aliquots in amber vials at -20°C or -80°C.
Protocol 3: Assessing Compound Stability via UV-Vis Spectroscopy
This protocol provides a simple, indirect method to monitor for the formation of colored oxidative degradation products.
-
Prepare a Solution: Prepare a ~50 µM solution of the compound in the relevant assay buffer.
-
Initial Scan: Immediately after preparation, scan the absorbance of the solution from 300 nm to 600 nm using a spectrophotometer. Use the buffer as a blank.
-
Incubate: Incubate a parallel sample under the exact conditions of your experiment (e.g., 37°C, 24 hours, exposed to light/dark).
-
Final Scan: After the incubation period, scan the absorbance of the incubated sample again.
-
Analysis: An increase in absorbance in the 400-500 nm range is indicative of the formation of colored oxidation products.
References
- Analysis of Disulfide Bond Formation - PMC - NIH. (n.d.).
- Diaryl Disulfides as Novel Stabilizers of Tumor Suppressor Pdcd4 - PubMed - NIH. (2016).
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (2023).
- Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF - ResearchGate. (2025).
- Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (n.d.).
- Advanced Degradation of Aniline in Secondary Effluent from a Chemical Industry Park by Cobalt Ferrite/Peracetic Acid System - MDPI. (n.d.).
- Identification of the Molecular Targets of Disulfide Bond Disrupting Agents | bioRxiv. (2021).
- The Mechanism of Aniline Blue Degradation by Short-Chain Dehydrogenase (SDRz) in Comamonas testosteroni - PubMed Central. (n.d.).
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ResearchGate. (n.d.).
- Stabilization of Peptides against Proteolysis through Disulfide-Bridged Conjugation with Synthetic Aromatics - ResearchGate. (2017).
- p-Toluidine | C6H4CH3NH2 | CID 7813 - PubChem. (n.d.).
- Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater - PMC - NIH. (n.d.).
- Disulfide - Wikipedia. (n.d.).
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
- Quantification of Thiols and Disulfides - PMC - PubMed Central. (n.d.).
- Aniline - Wikipedia. (n.d.).
- Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis - Promega Corporation. (n.d.).
- Safety and Handling of Organic Compounds in the Lab | Solubility of Things. (n.d.).
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- 6. Analysis of Disulfide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. solubilityofthings.com [solubilityofthings.com]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Pro-Apoptotic Activity of 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline
This guide provides an in-depth, comparative framework for the secondary validation of 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline (herein referred to as Cmpd-X), a novel compound with putative anti-cancer activity. Emerging from a primary high-throughput screen (HTS) that indicated a reduction in cancer cell viability, the subsequent challenge is to confirm this activity, elucidate its mechanism, and eliminate the possibility of artifacts common in primary screening.
This document eschews a one-size-fits-all template. Instead, it presents a logical, multi-assay workflow designed to build a robust, self-validating case for the compound's biological effect. We will proceed under the hypothesis that Cmpd-X's effect on cell viability is due to the induction of apoptosis.
The Imperative of Secondary Assays: Beyond Primary Hit Identification
Primary HTS campaigns are designed for speed and scale, often employing single-endpoint assays like generic cell viability readouts.[1] While effective for identifying "hits," they are susceptible to false positives and negatives and provide little to no mechanistic insight. A secondary assay strategy is therefore not just confirmatory; it is an essential step to invest resources wisely.[2] Its goals are to:
-
Confirm the initial observation: Is the effect on cell viability reproducible and dose-dependent?
-
Elucidate the mechanism of action: Does the compound inhibit proliferation, induce cell cycle arrest, or trigger programmed cell death (apoptosis or necrosis)?[3]
-
Rule out assay artifacts: Many compounds can interfere with assay reagents (e.g., luciferase reporters or formazan production), leading to false viability readouts.[4]
Experimental Framework: A Multi-Pronged Approach
Our validation workflow is designed to build a compelling narrative for the activity of Cmpd-X, starting with broad functional outcomes and progressively narrowing down to specific molecular events.
Caption: Overall experimental workflow for secondary validation of Cmpd-X.
Causality in Experimental Design: Selecting the Right Tools
Cell Line Selection: The choice of cell line is critical. For a novel compound, it is advisable to test across multiple cancer types (e.g., lung carcinoma A549, colorectal carcinoma HCT116) to assess the breadth of activity. Furthermore, using a non-cancerous cell line (e.g., human fibroblasts) can provide an early indication of cytotoxicity and therapeutic index.[5]
Orthogonal Assays:
-
MTS Assay: We begin by confirming the primary screen's viability result using an MTS assay. This colorimetric assay measures the reduction of a tetrazolium compound by metabolically active cells into a soluble formazan product.[6] Its advantage over the more traditional MTT assay is the elimination of the solubilization step, which reduces handling and potential errors.[7] This assay serves to establish a robust dose-response curve and calculate the half-maximal inhibitory concentration (IC50).
-
Caspase-Glo® 3/7 Assay: To test our apoptosis hypothesis, we will directly measure the activity of the executioner caspases, Caspase-3 and Caspase-7.[8] These enzymes are activated late in the apoptotic cascade and are responsible for cleaving key cellular substrates, leading to the morphological changes characteristic of apoptosis.[9] The Caspase-Glo® 3/7 assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active Caspase-3/7 to release aminoluciferin, generating a luminescent signal.[9] A positive result in this assay provides strong, direct evidence of apoptosis induction.
-
Western Blotting: This technique provides the most specific evidence. By separating proteins by size, we can distinguish between the full-length (inactive) and cleaved (active) forms of apoptotic proteins.[10] Detecting cleaved Caspase-3 and one of its key substrates, PARP (Poly (ADP-ribose) polymerase), provides unambiguous, mechanistic validation of the functional assay results.[11]
Sources
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- 2. Secondary Screening - Creative Biolabs [creative-biolabs.com]
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- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. MTS Assay Kit (Cell Proliferation) (Colorimetric) (ab197010) | Abcam [abcam.com]
- 7. promega.com [promega.com]
- 8. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 10. Apoptosis western blot guide | Abcam [abcam.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Comparative Analysis of Symmetrical and Asymmetrical Aminated Aromatic Disulfides: A Guide for Researchers
In the landscape of drug development and material science, aromatic disulfides serve as versatile scaffolds and key intermediates. Their redox-responsive nature and tunable electronic properties make them attractive candidates for a range of applications, from self-healing polymers to targeted drug delivery systems. This guide provides a detailed comparative analysis of a well-characterized symmetrical aromatic disulfide, Bis(2-aminophenyl) disulfide , and its lesser-known, asymmetrical methylated analogue, 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline .
This analysis is designed for researchers, scientists, and drug development professionals, offering insights into the synthesis, physicochemical properties, and characterization of these compounds. By understanding the subtle yet significant impact of methyl substitution on the disulfide framework, researchers can better inform the design of novel molecules with tailored functionalities.
Introduction to the Compounds
Bis(2-aminophenyl) disulfide (1) is a symmetrical aromatic disulfide that has been extensively studied and utilized as a building block in organic synthesis.[1] Its two primary amino groups and the disulfide linkage make it a valuable precursor for polymers, dyes, and pharmaceutical intermediates.[1][2]
2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline (2) is an asymmetrical analogue of compound 1 . The introduction of methyl groups onto the aromatic rings is expected to modulate its electronic properties, solubility, and steric hindrance, thereby influencing its reactivity and potential applications. Due to its novelty, direct experimental data for compound 2 is limited; therefore, this guide will present predicted properties based on established chemical principles and data from analogous structures.
| Compound | Structure | IUPAC Name |
| 1 | 2-[(2-aminophenyl)disulfanyl]aniline[3] | |
| 2 | ![]() | 2-[(2-Amino-5-methylphenyl)disulfanyl]-4-methylaniline |
Synthesis and Mechanistic Considerations
The synthesis of symmetrical and asymmetrical aromatic disulfides typically involves the oxidation of corresponding thiols.
Synthesis of Bis(2-aminophenyl) disulfide (1)
A common and efficient method for the synthesis of Bis(2-aminophenyl) disulfide is the oxidation of 2-aminothiophenol. Several synthetic routes to 2-aminothiophenol have been explored, with a one-step synthesis from 2-chloronitrobenzene using sodium disulfide being a viable option.[4] The subsequent oxidation of 2-aminothiophenol can be achieved using various oxidizing agents. A straightforward approach involves refluxing 2-aminothiophenol with elemental sulfur in water, which can yield the product in near-quantitative amounts.[2]
Diagram of the synthesis of Bis(2-aminophenyl) disulfide (1):
Sources
Topic: 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline versus Dacarbazine in Preclinical Melanoma Models
An In-Depth Comparative Guide for Researchers
A Head-to-Head Preclinical Framework for a Novel Redox-Modulating Agent Against the Standard-of-Care in Malignant Melanoma
This guide provides a comprehensive framework for the preclinical evaluation of the investigational compound 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline, hereafter referred to as AMD-4M, in the context of malignant melanoma. We propose a direct comparative analysis against Dacarbazine (DTIC), a long-standing standard-of-care alkylating agent used in the treatment of metastatic melanoma.
The central hypothesis is that AMD-4M, owing to its disulfide linkage, can function as a bioreductive prodrug. This mechanism would allow for selective activation within the tumor microenvironment, which is often characterized by a more reductive state and higher levels of reactive oxygen species (ROS), potentially offering a wider therapeutic window compared to traditional cytotoxic agents like Dacarbazine. This document outlines the rationale, experimental designs, and detailed protocols necessary to rigorously test this hypothesis.
Postulated Mechanism of Action: A Tale of Two Compounds
A clear understanding of the presumed mechanisms is critical for designing experiments that can produce decisive results. The divergent pathways of AMD-4M and Dacarbazine form the basis of this comparative study.
We postulate that AMD-4M is selectively cleaved in the reductive intracellular environment of cancer cells, which have elevated levels of glutathione (GSH). This cleavage is expected to release two equivalents of the aminothiophenol monomer, a reactive species that can induce cytotoxicity through two primary routes:
-
Induction of Oxidative Stress: The thiol group can undergo redox cycling, leading to the generation of ROS and overwhelming the cancer cell's antioxidant capacity.
-
Enzyme Inhibition: The reactive thiol may form covalent bonds with cysteine residues in critical proteins, disrupting cellular processes.
Caption: Phased experimental workflow for comparative drug evaluation.
Phase 1: In Vitro Comparative Analysis
The initial phase focuses on assessing the direct cytotoxic effects of AMD-4M and Dacarbazine on melanoma cells.
Objective: To quantify and compare the dose-dependent cytotoxicity of AMD-4M and Dacarbazine on human malignant melanoma cell lines (e.g., A375, SK-MEL-28).
Protocol: MTT Assay
-
Cell Seeding: Seed melanoma cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of AMD-4M and Dacarbazine in complete culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%) using non-linear regression analysis.
Anticipated Data Summary:
| Compound | Cell Line | IC50 (µM) ± SD |
| AMD-4M | A375 | Experimental |
| SK-MEL-28 | Experimental | |
| Dacarbazine | A375 | Experimental |
| SK-MEL-28 | Experimental |
Objective: To determine if the observed cytotoxicity is mediated through the induction of apoptosis.
Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining
-
Treatment: Treat cells in 6-well plates with AMD-4M and Dacarbazine at their respective IC50 concentrations for 48 hours.
-
Cell Harvesting: Harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Unstained and single-stained controls are essential for proper compensation and gating.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Phase 2: In Vivo Efficacy and Toxicity Evaluation
This phase translates the in vitro findings into a living model, providing crucial data on anti-tumor activity and systemic toxicity.
Objective: To compare the anti-tumor efficacy of AMD-4M and Dacarbazine in an established subcutaneous melanoma xenograft model.
Protocol: In Vivo Study
-
Cell Implantation: Subcutaneously inject 5 x 10^6 A375 cells into the flank of athymic nude mice.
-
Tumor Growth: Allow tumors to grow to an average volume of 100-150 mm³.
-
Randomization: Randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle Control (e.g., saline + 5% DMSO)
-
Group 2: Dacarbazine (e.g., 80 mg/kg, intraperitoneal injection, every 3 days)
-
Group 3: AMD-4M (dose determined from pilot studies, e.g., 50 mg/kg, daily)
-
-
Treatment and Monitoring: Administer treatments according to the schedule. Measure tumor volume with calipers twice weekly using the formula: (Length x Width²)/2. Monitor body weight as a general indicator of toxicity.
-
Endpoint: Euthanize mice when tumors reach the predetermined endpoint size or if signs of excessive toxicity are observed. Excise tumors for further analysis.
Anticipated Data Summary:
| Treatment Group | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle | 0% | Experimental |
| Dacarbazine | Experimental | Experimental |
| AMD-4M | Experimental | Experimental |
Mechanistic Validation: Connecting Action to Pathway
To confirm our hypothesis, we must demonstrate that AMD-4M's efficacy is linked to the induction of apoptosis via oxidative stress.
Caption: Intrinsic apoptosis pathway potentially triggered by AMD-4M.
Recommended Validation: Western blot analysis of tumor lysates from the in vivo study to probe for key apoptotic markers such as cleaved Caspase-3 and cleaved PARP. An increase in these markers in the AMD-4M treated group compared to the vehicle and Dacarbazine groups would provide strong evidence for its pro-apoptotic mechanism.
Conclusion and Future Outlook
This guide presents a structured, scientifically rigorous framework for the head-to-head comparison of a novel bioreductive agent, AMD-4M, and the standard-of-care drug, Dacarbazine. By systematically evaluating the compounds through in vitro and in vivo models, this protocol allows for a comprehensive assessment of AMD-4M's therapeutic potential.
Positive outcomes, such as superior tumor growth inhibition and a better toxicity profile for AMD-4M, would warrant further investigation, including combination studies with immunotherapy agents, which are now at the forefront of melanoma treatment. The mechanistic insights gained will be invaluable for the continued development of next-generation redox-modulating cancer therapies.
References
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Title: Glutathione and its related enzymes in cancer progression and treatment response. Source: Cancers (Basel) URL: [Link]
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Title: Dacarbazine Source: StatPearls URL: [Link]
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Title: In vivo efficacy of dacarbazine (DTIC) and fotemustine in combination with O6-benzylguanine (O6-BG) in a new human melanoma xenograft model. Source: Melanoma Research URL: [Link]
A Researcher's Guide to the Cross-Validation of Aromatic Disulfide Efficacy: A Case for 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline
Introduction: The Enigmatic Potential of Aromatic Disulfides
To the dedicated researcher, the emergence of a novel chemical entity is a gateway to uncharted therapeutic landscapes. 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline, a member of the aromatic disulfide family, represents one such frontier. While direct, extensive research on this specific molecule is nascent, the broader class of aromatic disulfides has demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2] This guide, therefore, embarks on a proactive endeavor: to establish a robust framework for the cross-laboratory validation of the efficacy of 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline and its congeners. By proposing standardized methodologies, we aim to foster reproducibility and accelerate the translation of promising preclinical findings into tangible clinical assets.
The core of this guide is not a retrospective analysis but a prospective blueprint for rigorous scientific inquiry. We will delve into the foundational chemistry of aromatic disulfides, propose detailed experimental protocols for evaluating their therapeutic potential, and provide a framework for comparing data across different research settings.
The Chemical Rationale: Why Aromatic Disulfides Warrant Investigation
Aromatic disulfides are characterized by the presence of a disulfide bond (–S–S–) linking two aromatic moieties. This functional group is a dynamic hub of electrochemical activity, susceptible to reduction and oxidation reactions within the cellular milieu. This reactivity is believed to underpin the diverse biological effects observed in related compounds. For instance, the well-known drug Disulfiram exerts its effects through the in vivo reduction to diethyldithiocarbamate, which then chelates metal ions and inhibits key enzymes.[3] It is plausible that 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline engages in similar bio-reductive activation, leading to downstream pharmacological effects.
The presence of amino and methyl groups on the phenyl rings of 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline further modulates its electronic and steric properties, potentially influencing its target specificity and pharmacokinetic profile. The exploration of aniline derivatives has indeed revealed a wide array of pharmacological activities, including analgesic and antioxidant effects.[4]
Proposed Cross-Laboratory Validation Framework
To ensure the robust and reproducible evaluation of 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline, a multi-pronged approach targeting its most probable therapeutic applications is essential. We propose a two-tiered validation strategy focusing on its potential anticancer and antimicrobial activities, areas where related aromatic disulfides have shown considerable promise.[3][2]
Tier 1: In Vitro Anticancer Efficacy Assessment
The initial phase of validation should focus on a panel of well-characterized cancer cell lines to determine the compound's cytotoxic and cytostatic potential.
Experimental Workflow: In Vitro Anticancer Screening
Caption: Workflow for antimicrobial susceptibility testing.
Detailed Protocols:
1. Minimum Inhibitory Concentration (MIC) Determination
-
Objective: To determine the lowest concentration of the compound that inhibits visible growth of a microorganism.
-
Microorganisms:
-
Gram-positive: Staphylococcus aureus (ATCC 29213), Methicillin-resistant S. aureus (MRSA, ATCC 43300)
-
Gram-negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)
-
-
Procedure:
-
Perform a serial two-fold dilution of the compound in Mueller-Hinton Broth (MHB) in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.
-
Incubate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration with no visible turbidity.
-
2. Minimum Bactericidal Concentration (MBC) Determination
-
Objective: To determine the lowest concentration of the compound that kills 99.9% of the initial bacterial inoculum.
-
Procedure:
-
Following MIC determination, subculture 10 µL from each well showing no growth onto Mueller-Hinton Agar (MHA) plates.
-
Incubate the plates at 37°C for 24 hours.
-
The MBC is the lowest concentration that results in no more than 0.1% survival of the initial inoculum.
-
Comparative Data Table (Hypothetical)
| Microorganism | MIC (µg/mL) of Compound X | Vancomycin MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| S. aureus | 8 | 1 | 0.5 |
| MRSA | 16 | 1 | 32 |
| E. coli | 64 | N/A | 0.015 |
| P. aeruginosa | >128 | N/A | 0.25 |
Alternative Compounds and Future Directions
The therapeutic landscape is not monolithic. A thorough validation should also consider existing alternatives. For instance, in the realm of anticancer agents, numerous compounds targeting various pathways are in development. [5][6]Similarly, the challenge of antimicrobial resistance necessitates the exploration of novel scaffolds beyond traditional antibiotics. [7][8] Should 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline show promise, future studies should explore structure-activity relationships by synthesizing and testing analogs with modified substitution patterns on the phenyl rings. This could lead to the identification of derivatives with enhanced potency and selectivity.
Conclusion: A Call for Rigor and Collaboration
The journey of a novel compound from the laboratory bench to clinical application is arduous and fraught with challenges, a primary one being the reproducibility of initial findings. This guide has outlined a foundational framework for the cross-laboratory validation of 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline, a representative of the promising class of aromatic disulfides. By adhering to standardized, detailed protocols, the scientific community can build a robust and reliable body of evidence, accelerating the discovery of new therapeutic agents. The principles of transparency, rigorous methodology, and collaborative validation are the cornerstones upon which true scientific progress is built.
References
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Disulfiram and Its Derivatives: An Immortal Phoenix of Drug Repurposing. MDPI. Available at: [Link]
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Synthesis and biological evaluation of nonsymmetrical aromatic disulfides as novel inhibitors of acetohydroxyacid synthase. PubMed. Available at: [Link]
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Applications and Opportunities in Using Disulfides, Thiosulfinates, and Thiosulfonates as Antibacterials. PMC - PubMed Central. Available at: [Link]
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Neuroprotective effects of disubstituted dithiolethione ACDT against manganese-induced toxicity in SH-SY5Y cells. PubMed. Available at: [Link]
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Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent. ResearchGate. Available at: [Link]
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New study shows promise for diphenyl ditelluride as anti-cancer drug. News-Medical.Net. Available at: [Link]
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Design and synthesis of novel neuroprotective 1,2-dithiolane/chroman hybrids. PubMed. Available at: [Link]
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In-vitro antimicrobial activity of 4 diallyl sulphides occurring naturally in garlic and Chinese leek oils. ResearchGate. Available at: [Link]
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Discovery and Anticancer Activity of Novel 1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones via In Silico Design Followed by Supramolecular Green Synthesis. PMC - NIH. Available at: [Link]
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Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides. MDPI. Available at: [Link]
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Neuroprotective Effects of Thiazolidine-4-Carboxylic Acid Derivatives on Memory Impairment and Neurodegeneration. Journal of Biomedical Research & Environmental Sciences. Available at: [Link]
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Synthesis, Toxicity Profile and Pharmacological Evaluation of Some New N,N-Diphenyl Amine Derivatives with Special Reference to Analgesic and Anti-inflammatory Activity. ResearchGate. Available at: [Link]
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Aromatic Disulfide Cross-Linkers for Self-Healable and Recyclable Acrylic Polymer Networks. ACS Publications. Available at: [Link]
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HSE Faculty of Chemistry Scientists Discover New Anti-cancer Molecule. HSE University. Available at: [Link]
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Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. PubMed. Available at: [Link]
- Preparation method of 2-amino-5-thiophenyl-(2-methoxy) acetanilide. Google Patents.
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Disubstituted Dithiolethione ACDT Exerts Neuroprotective Effects Against 6-Hydroxydopamine-Induced Oxidative Stress in SH-SY5Y Cells. PubMed. Available at: [Link]
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The Role of Diallyl Sulfides and Dipropyl Sulfides in the In Vitro Antimicrobial Activity of the Essential Oil of Garlic, Allium sativum L., and Leek, Allium porrum L. ResearchGate. Available at: [Link]
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Development and Application of a Rapid Detection Technique for 2-Amino-1-methyl-6-phenyl-imidazo [4,5-b] Pyridine in Meat Products Based on Hydrogel-Molecular-Imprinting Electrochemical Sensing Technology. MDPI. Available at: [Link]
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REVIEW ARTICLE ON: SYNTHESIS AND BIOLOGICAL ACTIVITIES OF ALLYL SULFIDES. ResearchGate. Available at: [Link]
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Allicin-Inspired Heterocyclic Disulfides as Novel Antimicrobial Agents. PubMed. Available at: [Link]
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Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. MDPI. Available at: [Link]
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Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis. PubMed Central. Available at: [Link]
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Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. MDPI. Available at: [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]
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Purdue Expert: Drug kills cancer cells, leaves healthy cells alone. YouTube. Available at: [Link]
- 2-Amino-5-cyanothiazoles and their preparation. Google Patents.
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2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio) -N-(1-(4-(trifluoromethyl)phenyl)ethylidene)acetohydrazide. MDPI. Available at: [Link]
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independent verification of the reported findings for 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline
An Independent Researcher's Guide to Verifying the Potential of 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline
In the landscape of drug discovery and materials science, the exploration of novel chemical entities is paramount. This guide focuses on the independent verification of the potential findings for 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline, a molecule possessing a unique combination of a redox-sensitive disulfide bond and two aromatic amine moieties. While specific reported findings for this compound are not extensively documented in publicly accessible literature, its structural features suggest potential applications that warrant rigorous investigation.
This document provides a framework for researchers to systematically characterize this compound and compare its potential performance against established alternatives. The protocols outlined herein are designed to be self-validating, providing a clear rationale for each experimental choice.
Structural Rationale and Hypothesized Applications
The core structure of 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline suggests several avenues of investigation. The disulfide linkage is a key feature, known for its reversible cleavage under reducing conditions, such as those found within the intracellular environment. This makes it a prime candidate for applications in drug delivery systems where controlled release of a therapeutic agent is desired.[1][2] The aromatic amine components, on the other hand, are common pharmacophores found in a variety of bioactive molecules, including anticancer and antimicrobial agents.[3][4]
Therefore, we can hypothesize that 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline may exhibit:
-
Redox-responsive properties: Useful for creating prodrugs or stimuli-responsive materials.
-
Anticancer activity: The aniline moieties may confer cytotoxic effects against cancer cell lines.
-
Antimicrobial properties: Aromatic amines are known to possess antibacterial and antifungal activities.
-
Antioxidant potential: The presence of amino groups on the aromatic rings could allow for the scavenging of free radicals.
The following sections will detail the experimental workflows to test these hypotheses.
Physicochemical Characterization
A fundamental understanding of the molecule's properties is the first step in any verification process.
Table 1: Physicochemical Properties of 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline
| Property | Value |
| CAS Number | 31183-91-2 |
| Molecular Formula | C₁₄H₁₆N₂S₂ |
| Molecular Weight | 276.42 g/mol |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[5] |
A comprehensive characterization would involve the following experimental protocols.
Experimental Protocol: Solubility and Stability Assessment
Objective: To determine the solubility of the compound in various solvents and assess its stability under different pH and temperature conditions.
Methodology:
-
Solubility:
-
Prepare saturated solutions of the compound in a range of solvents (e.g., water, PBS, DMSO, ethanol).
-
Equilibrate the solutions at a controlled temperature (e.g., 25 °C) for 24 hours.
-
Centrifuge the solutions to pellet undissolved solid.
-
Determine the concentration of the compound in the supernatant using UV-Vis spectrophotometry or HPLC.
-
-
Stability:
-
Prepare solutions of the compound in buffers of varying pH (e.g., 4.0, 7.4, 9.0).
-
Incubate the solutions at different temperatures (e.g., 4 °C, 25 °C, 37 °C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), analyze the solutions by HPLC to quantify the parent compound and any degradation products.
-
Rationale: Understanding the solubility and stability is crucial for designing subsequent biological assays and formulating potential delivery systems. For instance, poor aqueous solubility might necessitate the use of a co-solvent like DMSO for in vitro studies.
Investigating Redox-Responsive Behavior
The disulfide bond is the most chemically interesting feature of this molecule. Its susceptibility to reduction can be compared to a well-known disulfide-containing drug, Disulfiram.
Experimental Protocol: In Vitro Reduction Assay
Objective: To verify the cleavage of the disulfide bond in the presence of a biologically relevant reducing agent.
Methodology:
-
Prepare a solution of 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline in a suitable buffer (e.g., PBS with a small percentage of DMSO to aid solubility).
-
Add a reducing agent, such as glutathione (GSH) or dithiothreitol (DTT), to a final concentration of 1-10 mM.
-
As a comparator, prepare a similar solution with Disulfiram.
-
Incubate the solutions at 37 °C.
-
At various time points, analyze the reaction mixtures using HPLC or LC-MS to monitor the disappearance of the parent compound and the appearance of the corresponding thiol cleavage product (2-amino-5-methylthiophenol).
Data Presentation: The results can be presented as a percentage of the parent compound remaining over time.
Table 2: Hypothetical Comparison of Reduction Rates
| Compound | Reducing Agent | Half-life (t₁/₂) |
| 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline | 5 mM GSH | To be determined |
| Disulfiram | 5 mM GSH | Known value |
Workflow for Redox-Responsiveness Verification
Caption: Workflow for assessing the redox-responsive cleavage of the disulfide bond.
Biological Activity Screening
The following protocols provide a starting point for evaluating the potential bioactivity of 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline.
Experimental Protocol: In Vitro Cytotoxicity Assay
Objective: To assess the potential anticancer activity of the compound against a panel of human cancer cell lines.
Methodology:
-
Cell Culture: Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media.
-
Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the test compound (and a suitable vehicle control, e.g., DMSO). As a positive control, use a standard chemotherapeutic agent like Doxorubicin.
-
Viability Assay: After 48-72 hours of incubation, assess cell viability using an MTT or PrestoBlue assay.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each cell line.
Comparator Compounds: The activity can be compared to related aniline derivatives with known cytotoxic effects.
Table 3: Hypothetical IC₅₀ Values for Cytotoxicity
| Compound | MCF-7 (μM) | A549 (μM) | HCT116 (μM) |
| 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline | To be determined | To be determined | To be determined |
| Doxorubicin | Known value | Known value | Known value |
| 2-Methylaniline | To be determined/Literature value | To be determined/Literature value | To be determined/Literature value |
Experimental Protocol: Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of pathogenic bacteria and fungi.
Methodology:
-
Microorganism Strains: Use standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger).
-
Broth Microdilution: Prepare a serial dilution of the test compound in a 96-well plate with appropriate growth media.
-
Inoculation: Inoculate each well with a standardized suspension of the microorganism.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37 °C for bacteria, 30 °C for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.
Comparator Compounds: Standard antibiotics (e.g., amoxicillin) and antifungals (e.g., ketoconazole) should be used as positive controls.[4]
Logical Flow for Bioactivity Screening
Caption: Decision tree for the initial biological screening of the target compound.
Concluding Remarks for the Independent Investigator
The provided framework offers a scientifically rigorous approach to independently verify the potential of 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline. Due to the current lack of extensive published data, the onus is on the individual researcher to generate reliable and reproducible findings. By systematically characterizing its physicochemical properties, redox-responsiveness, and biological activities, and by judiciously selecting appropriate comparator compounds, a clear and objective assessment of this molecule's potential can be achieved. The results of these investigations will be crucial in determining whether this compound warrants further development in the fields of medicine or materials science.
References
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MDPI. (n.d.). 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. Retrieved from [Link]
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ResearchGate. (2019). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. Retrieved from [Link]
-
ResearchGate. (n.d.). Application of site-specific disulfide conjugates to amine-containing drugs. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Disulfide-containing Macromolecules for Therapeutic Delivery. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The handling and disposal of novel chemical entities demand a rigorous, science-led approach. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline, ensuring the protection of personnel and the environment.
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline. The following procedures are based on an expert evaluation of structurally similar compounds, including aromatic amines and organosulfur compounds. A cautious and conservative approach is therefore essential. Always consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities.
Hazard Assessment: Understanding the Risks
Due to its chemical structure—an aromatic dithioaniline—we must anticipate a hazard profile similar to related toxic and environmentally hazardous substances.
Based on data from analogous compounds, 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline should be handled as a substance that is:
-
Acutely Toxic: Likely to be toxic if swallowed, inhaled, or in contact with skin.[1][2][3] Aromatic amines can be readily absorbed through the skin.[4]
-
A Chronic Health Hazard: May cause damage to organs through prolonged or repeated exposure.[1][3]
-
An Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1][2][3] It is imperative to prevent this compound from entering drains or waterways.
-
Combustible: May be a combustible material, with the potential for vapors to form explosive mixtures with air.[1][2]
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE protocol is non-negotiable. The causality here is direct: preventing exposure eliminates the risk of harm.
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents dermal absorption, a primary route of exposure for anilines. |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. |
| Body Protection | A lab coat and, for larger quantities or spill cleanup, chemically resistant overalls. | Minimizes skin contact with the substance. |
| Respiratory Protection | Use only in a certified chemical fume hood. | Prevents inhalation of potentially toxic vapors or aerosols.[2] |
Spill Management: A Rapid and Controlled Response
In the event of a spill, a swift and methodical response is critical to contain the material and mitigate exposure.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Remove Ignition Sources: If the material is combustible, extinguish all nearby open flames and turn off spark-producing equipment.[1][2]
-
Contain the Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the Absorbed Material: Carefully scoop the absorbed material into a designated, sealable, and properly labeled waste container. Use non-sparking tools for this process.[5]
-
Decontaminate the Area:
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., methanol or ethanol), followed by a thorough wash with soap and water.[6]
-
All cleaning materials must be disposed of as hazardous waste.
-
-
Personal Decontamination: If there was any skin contact, wash the affected area immediately with plenty of soap and water. Remove any contaminated clothing.[7]
Waste Stream Management: Segregation and Labeling
Proper segregation of waste is fundamental to safe and compliant disposal.
Waste Categories:
-
Solid Waste:
-
Grossly Contaminated: Unused or expired 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline, and any material heavily saturated with it (e.g., from a spill cleanup).
-
Trace Contaminated: Items with minimal residual contamination, such as empty containers, used gloves, and disposable labware.
-
-
Liquid Waste:
-
Any solutions containing the compound.
-
Labeling Protocol:
All waste containers must be clearly labeled with:
-
The full chemical name: "2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline"
-
The words "Hazardous Waste"
-
The primary hazards (e.g., "Toxic," "Environmental Hazard")
-
The date of accumulation
Disposal Workflow: From Laboratory to Final Disposition
The guiding principle for disposal is to transfer the liability to a licensed and approved waste management facility.[1][2][8]
Step-by-Step Disposal Procedure:
-
Containerization:
-
Documentation: Complete all necessary hazardous waste manifests as required by your institution and local regulations.
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste.
-
Final Disposal Method: The designated waste disposal company will likely use high-temperature incineration with flue gas scrubbing to destroy the chemical, which is a common and effective method for such compounds.[8]
Visualizing the Disposal Process
The following diagram outlines the decision-making and operational flow for the disposal of 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline.
Caption: Disposal workflow for 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline.
References
-
Thermo Fisher Scientific. (2010, November 26). N-methylaniline - SAFETY DATA SHEET. Retrieved from [Link]
-
PubChem. (n.d.). 2-((4-Amino-3,5-diethylphenyl)methyl)-4-((4-aminophenyl)methyl)aniline. National Center for Biotechnology Information. Retrieved from [Link]
-
NHIA. (2022, September 15). Keep it Clean: Cleaning, Disinfecting, Deactivation, & Decontamination. YouTube. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2019, October 3). Operating Procedure. Retrieved from [Link]
-
The Center for Food Security and Public Health. (2022, July 5). Disinfection 101. Retrieved from [Link]
-
ChemBK. (n.d.). 2-methylaniline. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Decontamination – Knowledge and References. Retrieved from [Link]
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chembk.com [chembk.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline](httpshttps://i.imgur.com/image.png)
